5-Chloroquinoxaline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-chloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPVFVMARCHULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344371 | |
| Record name | 5-Chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62163-09-1 | |
| Record name | 5-Chloroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloroquinoxaline: A Comprehensive Physicochemical Profile for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their versatile biological activities, ranging from anticancer to antimicrobial, make them a fertile ground for the development of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth examination of the physicochemical properties of a key intermediate, 5-Chloroquinoxaline. Understanding these fundamental characteristics is paramount for its effective utilization in the synthesis of new chemical entities and for predicting their pharmacokinetic and pharmacodynamic behavior. While experimental data for the parent this compound is limited in some areas, this guide consolidates available information and provides context through related compounds and established experimental methodologies.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS RN: 62163-09-1) are summarized in the table below. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature, as indicated by safety data sheets which often state "no data available".[4]
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂ | [5] |
| Molecular Weight | 164.59 g/mol | [5] |
| Melting Point | Data not available | [4] |
| Boiling Point | Data not available | [4] |
| Solubility in Water | Data not available | [4] |
| logP (Octanol/Water) | 0.77 | [5] |
| pKa | Data not available |
Experimental Protocols
The determination of the physicochemical properties listed above relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined using a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped gently to ensure the sample is compact.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[7]
-
Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting range.[6]
-
Determination: A second, more precise measurement is performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[6][7]
-
Melting Range: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8] A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Micro Method)
For small quantities of a liquid, a micro boiling point determination method is employed.
Protocol:
-
Apparatus Setup: A small amount of the liquid is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[9][10][11]
-
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).[12]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[11]
-
Determination: The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.
Aqueous Solubility Determination
The solubility of a compound in water can be determined by the shake-flask method.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
The shake-flask method is the classical and most reliable method for determining the lipophilicity of a compound.[13][14]
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[15][16]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two layers.[15][16]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[15]
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).[15][17]
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[16]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[18][19]
Protocol:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a co-solvent mixture if the compound has low aqueous solubility.[20] The ionic strength of the solution is kept constant.[19][21]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).[19][21]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[18][21]
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[21] For multiprotic acids, difference plots can be used for analysis.[20][22]
Biological and Pharmacological Context
Quinoxaline derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2] These activities include:
-
Anticancer: Many quinoxaline derivatives have demonstrated potent anticancer activity.[3] A notable example is Chloroquinoxaline sulfonamide (CQS), a derivative of this compound, which has entered clinical trials as an antitumor agent.[23]
-
Antimicrobial: Quinoxaline-based compounds have shown significant antibacterial and antifungal properties.[1][2][24]
-
Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects.[2]
-
Antiviral and Anti-HIV: The quinoxaline nucleus is a component of various compounds with antiviral and anti-HIV activity.[3]
The diverse biological effects of quinoxalines stem from their ability to interact with various biological targets. The specific mechanism of action is often dependent on the substitution pattern on the quinoxaline ring.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: Workflow for logP determination by the shake-flask method.
Caption: General synthesis pathway for quinoxaline derivatives.
Conclusion
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. ursinus.edu [ursinus.edu]
- 9. scribd.com [scribd.com]
- 10. ivypanda.com [ivypanda.com]
- 11. chymist.com [chymist.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. Shake Flask LogD | Domainex [domainex.co.uk]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectral Data of 5-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 5-Chloroquinoxaline, a significant heterocyclic compound utilized in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to be a core resource for researchers and professionals engaged in the synthesis, characterization, and application of quinoxaline derivatives.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key spectral data.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2.0 |
| H-3 | 8.6 - 8.8 | d | ~2.0 |
| H-6 | 7.7 - 7.9 | t | ~8.0 |
| H-7 | 7.6 - 7.8 | d | ~8.0 |
| H-8 | 8.0 - 8.2 | d | ~8.0 |
Table 2: ¹³C NMR Spectral Data of this compound
Note: The following ¹³C NMR data are estimated based on known substituent effects on the quinoxaline ring system and data from related derivatives.[1][2] The expected chemical shifts are in chloroform-d (CDCl₃) as the solvent.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-3 | ~145 |
| C-4a | ~141 |
| C-5 | ~132 |
| C-6 | ~129 |
| C-7 | ~130 |
| C-8 | ~128 |
| C-8a | ~142 |
Table 3: IR Spectral Data of this compound
Note: The following are characteristic infrared absorption frequencies expected for this compound based on the functional groups present.[3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 1600 - 1650 | Medium to Strong | C=N stretch (quinoxaline ring) |
| 1450 - 1580 | Medium to Strong | Aromatic C=C ring stretch |
| 1000 - 1200 | Medium | In-plane C-H bending |
| 750 - 850 | Strong | Out-of-plane C-H bending |
| 700 - 800 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data of this compound
Data obtained from a standard mass spectrometry database.[6] The fragmentation pattern is consistent with related heterocyclic compounds.[7][8][9]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 164 | 100 | [M]⁺ (Molecular Ion) |
| 166 | ~33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |
| 129 | ~70 | [M-Cl]⁺ |
| 102 | ~40 | [M-Cl-HCN]⁺ |
| 75 | ~30 | [C₆H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the spectral characterization of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz or 125 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
-
Ionization: Electron Impact (EI) ionization is commonly used, with an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer. The mass spectrum is recorded, showing the relative abundance of each ion.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for the synthesis and spectral analysis of this compound.
Conclusion
The spectral data presented in this guide provide a foundational understanding of the structural characteristics of this compound. While complete, experimentally verified high-resolution NMR data remains a point for further investigation, the provided information, based on established principles and data from analogous compounds, serves as a robust starting point for researchers. The detailed experimental protocols offer practical guidance for the replication and verification of these findings. This technical guide aims to facilitate further research and development in the promising field of quinoxaline chemistry.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. scribd.com [scribd.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility of 5-Chloroquinoxaline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-Chloroquinoxaline in various organic solvents. Due to the current lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols and the underlying principles for researchers to generate this critical data in their own laboratories.
Introduction to this compound and the Importance of Solubility Data
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its chemical structure, featuring a chlorinated benzene ring fused to a pyrazine ring, suggests a moderate polarity. Solubility is a fundamental physicochemical property that is critical in various stages of research and development. In drug discovery, solubility influences bioavailability, formulation, and dosage. In organic synthesis, it is crucial for reaction kinetics, purification, and crystallization. Therefore, a thorough understanding of this compound's solubility in a range of organic solvents is essential for its effective application.
Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The overall polarity of a molecule is a result of the balance between its non-polar and polar functional groups. The presence of nitrogen atoms and the chloro-substituent in this compound introduces polarity, while the bicyclic aromatic system contributes to its non-polar character.
When selecting solvents for solubility studies of this compound, it is advisable to consider a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, dichloromethane) and polar protic (e.g., methanol, ethanol).
Experimental Protocol for a Quantitative Solubility Study: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] This method involves equilibrating a surplus of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
A selection of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker. For pharmaceutical applications, temperatures such as room temperature (25 °C) and physiological temperature (37 °C) are often relevant.
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.
-
Qualitative Solubility Assessment
For a rapid initial screening, a qualitative assessment of solubility can be performed.
Procedure:
-
Place a small, known amount of this compound (e.g., 1-5 mg) into a small test tube or vial.
-
Add a small volume of the test solvent (e.g., 0.1 mL) and vortex or shake vigorously.
-
Observe if the solid dissolves completely.
-
If the solid dissolves, the compound is considered soluble. If it does not, add another portion of the solvent and repeat the observation.
-
Based on the amount of solvent required to dissolve the solid, the solubility can be qualitatively described as very soluble, soluble, sparingly soluble, or insoluble.
Data Presentation
While no specific quantitative data for this compound is currently available, the results of the experimental determination should be summarized in a clear and structured table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Organic Solvent | Dielectric Constant | Solubility (mg/mL) |
| Hexane | 1.88 | To be determined |
| Toluene | 2.38 | To be determined |
| Dichloromethane | 8.93 | To be determined |
| Acetone | 20.7 | To be determined |
| Ethyl Acetate | 6.02 | To be determined |
| Methanol | 32.7 | To be determined |
| Ethanol | 24.5 | To be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Solubility Determination of this compound.
Conclusion
While published solubility data for this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocol for the shake-flask method and considering the principles of solvent selection, scientists and drug development professionals can generate reliable and accurate solubility data. This information will be invaluable for the advancement of research and development projects involving this compound.
References
A Technical Guide to the Theoretical Analysis of 5-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize the structure of 5-Chloroquinoxaline. While detailed published theoretical calculations specifically for the 5-chloro isomer are limited, this document outlines the established computational protocols and presents illustrative data from closely related chloroquinoxaline derivatives. This approach serves as a robust framework for researchers undertaking similar theoretical investigations.
Introduction to this compound
This compound is a heterocyclic compound with the chemical formula C₈H₅ClN₂. It belongs to the quinoxaline family, which are bicyclic compounds composed of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Theoretical calculations are instrumental in understanding the structural, electronic, and spectroscopic properties of such molecules, providing insights that can guide drug design and development.
Computational Methodology: A Practical Workflow
The theoretical investigation of this compound's structure typically involves a multi-step computational workflow. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.
A typical workflow for the theoretical analysis is as follows:
Geometry Optimization
The initial step is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry. This is achieved through geometry optimization calculations. A common and reliable method for this is the B3LYP functional with a 6-311++G(2d,2p) basis set.[2][3] The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.
Frequency Calculations
Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]
-
Prediction of Spectroscopic Data: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.
NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to predict the NMR chemical shifts (¹H and ¹³C) of the molecule.[3] These theoretical predictions are invaluable for interpreting and assigning experimental NMR spectra.
Theoretical vs. Experimental Data: A Comparative Analysis
A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. This comparison allows for a more confident interpretation of both the theoretical and experimental findings.
Structural Parameters of Chloroquinoxalines: An Illustrative Example
Bond Lengths
| Bond | Theoretical (Å)[2] | Experimental (Å)[2] |
| Cl1-C6 | 1.750 | 1.737 |
| C2-N1 | 1.391 | 1.381 |
| C3-N4 | 1.390 | 1.383 |
| C5-C6 | 1.392 | 1.385 |
| C6-C7 | 1.394 | 1.380 |
| C7-C8 | 1.390 | 1.378 |
| C8-C9 | 1.411 | 1.407 |
| C9-C10 | 1.414 | 1.410 |
| C10-C5 | 1.401 | 1.398 |
| C9-N1 | 1.400 | 1.397 |
| C10-N4 | 1.400 | 1.398 |
Bond Angles
| Angle | Theoretical (°)[2] | Experimental (°)[2] |
| C5-C6-C7 | 120.9 | 121.2 |
| C6-C7-C8 | 120.3 | 120.4 |
| C7-C8-C9 | 119.2 | 119.2 |
| C8-C9-C10 | 121.1 | 120.8 |
| C9-C10-C5 | 118.2 | 118.1 |
| C10-C5-C6 | 120.3 | 120.3 |
| N1-C9-C8 | 120.2 | 120.3 |
| N4-C10-C5 | 120.1 | 120.3 |
Spectroscopic Properties: Theoretical Predictions
The following sections present theoretical spectroscopic data for a chloroquinoxaline derivative, which can serve as a benchmark for studies on this compound.
Vibrational Frequencies (FT-IR)
Theoretical vibrational frequency calculations can be compared with experimental FT-IR spectra. For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the C-Cl stretching vibration was identified in the theoretical spectrum.[3] The correlation between calculated and experimental frequencies is often improved by applying a scaling factor.[4]
| Vibrational Mode | Theoretical (cm⁻¹)[3] | Experimental (cm⁻¹)[3] |
| C-H stretch (aromatic) | 3235.6 - 3331.4 | ~3186.7 |
| C=O stretch | 1703.4 - 1709.9 | Not specified |
| C=C stretch (aromatic) | 1591 - 1612 | Not specified |
| C-Cl stretch | ~700 | ~700-1138.5 |
Note: The theoretical values are often scaled to better match experimental data. The experimental C-Cl stretching frequency can vary significantly depending on the specific molecular environment.
NMR Chemical Shifts
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO method.[3] The following table shows a comparison of experimental and theoretical chemical shifts for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione.
| Atom | Experimental ¹³C (ppm)[2] |
| C2 | 154.05 |
| C3 | 153.82 |
| C5 | 123.56 |
| C6 | 128.24 |
| C7 | 126.09 |
| C8 | 117.44 |
| C9 | 131.75 |
| C10 | 131.72 |
Experimental Protocols
Synthesis of Chloroquinoxaline Derivatives
A general method for the synthesis of chloroquinoxaline derivatives involves the condensation of a substituted o-phenylenediamine with oxalic acid, followed by further functionalization. For instance, 6-chloroquinoxaline-2,3(1H,4H)-dione can be synthesized by the condensation of 4-chlorobenzene-1,2-diamine with oxalic acid in a hydrochloric acid solution.[2][3]
Spectroscopic Characterization
-
FT-IR Spectroscopy: Infrared spectra are typically recorded using a spectrometer, with samples prepared as KBr pellets or analyzed directly.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer in a suitable deuterated solvent, such as DMSO-d₆.[2]
Conclusion
This technical guide has outlined the standard theoretical procedures for the structural and spectroscopic characterization of this compound. While specific computational data for this isomer is sparse in the current literature, the provided methodologies and illustrative data from closely related compounds offer a comprehensive framework for researchers. The combination of DFT-based calculations for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction, followed by validation against experimental data, represents a powerful approach to elucidate the molecular properties of this compound and its derivatives, thereby supporting their potential development in medicinal chemistry and materials science.
References
5-Chloroquinoxaline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 5-Chloroquinoxaline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, synthesis, physicochemical properties, and its emerging role in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Chemical Information
CAS Number: 62163-09-1[1]
Molecular Formula: C8H5ClN2[2]
Molecular Weight: 164.59 g/mol [2]
IUPAC Name: this compound
| Property | Value | Source |
| CAS Number | 62163-09-1 | ChemicalBook[1] |
| Molecular Formula | C8H5ClN2 | Stenutz[2] |
| Molecular Weight | 164.59 g/mol | Stenutz[2] |
| Synonyms | This compound | ChemicalBook[1] |
Synthesis and Experimental Protocols
The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The most common and versatile method for preparing the quinoxaline scaffold is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] This approach offers a straightforward route to a wide array of substituted quinoxalines.
General Experimental Protocol for Quinoxaline Synthesis
This protocol outlines a common method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a diketone, which can be adapted for the synthesis of this compound.
Materials:
-
o-Phenylenediamine (or a substituted analog such as 3-chloro-o-phenylenediamine)
-
1,2-Diketone (e.g., benzil, 2,3-butanedione)
-
Ethanol or other suitable solvent
-
Catalyst (optional, e.g., acetic acid, Lewis acids)
Procedure:
-
Dissolve the o-phenylenediamine derivative (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the 1,2-diketone (1 equivalent) to the solution.
-
If required, add a catalytic amount of acid (e.g., a few drops of acetic acid).
-
The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Applications in Drug Discovery and Development
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a chlorine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity.
Anticancer Potential
Quinoxaline derivatives have shown considerable promise as anticancer agents, targeting various mechanisms involved in tumor growth and progression.
1. Topoisomerase Inhibition:
A notable derivative, Chloroquinoxaline sulfonamide (CQS), has been identified as a topoisomerase IIα/β poison.[5] Topoisomerases are crucial enzymes that regulate DNA topology and are essential for DNA replication and transcription.[6][7][8] By inhibiting these enzymes, CQS can induce DNA damage and trigger apoptosis in cancer cells. CQS has demonstrated activity against a range of human solid tumors in preclinical studies and has entered Phase I clinical trials.[9][10]
2. PI3K/mTOR Signaling Pathway Inhibition:
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][11][12] Several quinoxaline derivatives have been developed as potent inhibitors of the PI3K/mTOR pathway, demonstrating the potential of this chemical class to target this key oncogenic signaling cascade.[2][9][11][13]
Below is a diagram illustrating the general workflow for screening potential anticancer compounds like this compound.
Other Therapeutic Areas
Beyond oncology, quinoxaline derivatives are being explored for a variety of other therapeutic applications, leveraging their diverse biological activities.
Signaling Pathways of Interest
The PI3K/Akt/mTOR pathway is a central signaling node in cancer biology. Quinoxaline-based inhibitors that target this pathway hold significant therapeutic promise.
The following diagram illustrates the PI3K/mTOR signaling pathway and the inhibitory action of certain quinoxaline derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their versatile synthesis and broad range of biological activities, particularly as anticancer agents targeting key signaling pathways like PI3K/mTOR and enzymes such as topoisomerases, make them a focal point for ongoing research. Further investigation into the specific mechanisms of action and structure-activity relationships of this compound derivatives will be crucial in unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. DNA topoisomerase targeting drugs | Oncohema Key [oncohemakey.com]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
The Influence of Substitution on the Electronic Properties of Quinoxalines: A Technical Guide for Researchers
An in-depth exploration of the electronic landscape of substituted quinoxalines, offering crucial insights for professionals in drug development and materials science. This guide details the interplay between substituent effects and the electronic characteristics of the quinoxaline core, supported by quantitative data, experimental methodologies, and visual pathway models.
The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, is a cornerstone in the development of a diverse array of biologically active compounds and functional organic materials.[1][2] The inherent electron-deficient nature of the pyrazine ring, coupled with the aromaticity of the benzene ring, bestows upon the quinoxaline core a unique electronic framework that is highly tunable through substitution.[3] This adaptability allows for the fine-tuning of molecular orbitals, redox potentials, and photophysical properties, making substituted quinoxalines attractive candidates for applications ranging from anticancer therapeutics to organic electronics.[4][5] Understanding the intricate relationship between the nature and position of substituents and the resultant electronic properties is paramount for the rational design of novel quinoxaline-based molecules with desired functionalities.
Core Concepts: The Electronic Architecture of Substituted Quinoxalines
The electronic properties of substituted quinoxalines are primarily dictated by the energies and distributions of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy reflects its capacity to accept an electron (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical parameter that influences the molecule's stability, reactivity, and optical properties.[6]
Substituents on the quinoxaline ring system can significantly modulate these electronic parameters. Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, tend to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, and halo groups, lower the LUMO energy level, facilitating reduction.[3] This targeted manipulation of frontier orbital energies allows for the precise tuning of the electrochemical and photophysical behavior of quinoxaline derivatives.
Quantitative Analysis of Electronic Properties
The electronic characteristics of substituted quinoxalines can be quantitatively assessed through both experimental techniques and computational modeling. Cyclic voltammetry (CV) is a powerful electrochemical method used to determine the redox potentials, which are directly related to the HOMO and LUMO energy levels.[7] UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, from which the optical band gap can be derived.[8] Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable for predicting and rationalizing the electronic structures and properties of these compounds.[9][10]
The following tables summarize key electronic properties for a selection of substituted quinoxalines, compiled from various experimental and computational studies.
Table 1: Experimentally Determined Electronic Properties of Selected Substituted Quinoxalines
| Quinoxaline Derivative | Substituent(s) | EHOMO (eV) | ELUMO (eV) | Electrochemical Band Gap (eV) | λmax (nm) | Reference(s) |
| Quinoxaline | Unsubstituted | - | - | - | 315 | [11] |
| 2,3-Diphenylquinoxaline | 2,3-Diphenyl | -5.85 | -3.52 | 2.33 | 345 | [12] |
| 2,3-Bis(4-methoxyphenyl)quinoxaline | 2,3-Bis(4-methoxyphenyl) | -5.68 | -3.45 | 2.23 | 360 | [12] |
| 6,7-Difluoro-2,3-diphenylquinoxaline | 6,7-Difluoro, 2,3-Diphenyl | -5.95 | -3.65 | 2.30 | 340 | [12] |
| 6-Nitro-2,3-diphenylquinoxaline | 6-Nitro, 2,3-Diphenyl | -6.10 | -3.80 | 2.30 | 355 | [12] |
Table 2: Computationally Determined Electronic Properties of Selected Substituted Quinoxalines (DFT)
| Quinoxaline Derivative | Substituent(s) | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference(s) |
| Quinoxaline | Unsubstituted | -6.89 | -1.54 | 5.35 | 0.53 | [9] |
| 6-Chloroquinoxaline | 6-Chloro | -7.01 | -1.82 | 5.19 | 1.85 | [9] |
| 6-Nitroquinoxaline | 6-Nitro | -7.54 | -2.68 | 4.86 | 4.65 | [9] |
| 6-Aminoquinoxaline | 6-Amino | -6.23 | -1.11 | 5.12 | 2.54 | [9] |
| 6-Methoxyquinoxaline | 6-Methoxy | -6.45 | -1.19 | 5.26 | 2.31 | [9] |
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile electrochemical technique used to probe the redox properties of a substance in solution.[13]
Methodology: A typical CV experiment is conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[14] The sample is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) to ensure sufficient conductivity. The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The obtained voltammogram provides information on the oxidation and reduction potentials of the analyte.[15] The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, often referenced against an internal standard like ferrocene.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule.[16]
Methodology: A solution of the quinoxaline derivative is prepared in a UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).[17] A blank measurement is first taken using a cuvette containing only the solvent. The sample solution is then placed in the spectrophotometer, and the absorbance is measured as a function of wavelength. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. The optical band gap can be estimated from the onset of the absorption band.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 14. ossila.com [ossila.com]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. mt.com [mt.com]
- 17. ossila.com [ossila.com]
- 18. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
5-Chloroquinoxaline as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, has long been recognized as a "privileged" structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their investigation in a multitude of therapeutic areas. Among these, 5-chloroquinoxaline has emerged as a particularly interesting core, with the chlorine substituent at the 5-position often contributing to enhanced potency and favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for professionals in the field of drug discovery and development.
Synthesis of the this compound Core
The primary and most classical method for the synthesis of the quinoxaline ring system involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound derivatives, this typically involves starting with 3-chloro-1,2-phenylenediamine.
A general synthetic scheme involves the reaction of 3-chloro-1,2-phenylenediamine with an appropriate α-dicarbonyl compound in a suitable solvent, often under acidic or basic catalysis, or simply by heating. The choice of the dicarbonyl compound allows for the introduction of various substituents at the 2- and 3-positions of the quinoxaline ring.
Further functionalization of the this compound scaffold is commonly achieved through nucleophilic aromatic substitution reactions, where the chlorine atom at other positions (e.g., 2 or 3, if introduced) can be displaced by a variety of nucleophiles such as amines, thiols, and alcohols, leading to a diverse library of compounds.
Biological Activities of this compound Derivatives
The this compound scaffold has been incorporated into a wide range of molecules demonstrating significant therapeutic potential, including anticancer, antimicrobial, and antiviral activities.
Anticancer Activity
This compound derivatives have shown potent cytotoxic effects against a variety of human cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT116 (Colon) | 4.4 | [1] |
| MCF-7 (Breast) | 5.3 | [1] | |
| Compound 2 | HCT116 (Colon) | 2.5 | [1] |
| MCF-7 (Breast) | 9.0 | [1] | |
| Chloroquinoxaline Sulfonamide (CQS) | Breast, Lung, Melanoma, Ovarian Carcinomas | Inhibition of colony formation | [2] |
| 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one | GS4.3 (HCV replicon) | 7.5 ± 0.5 | [3] |
Note: This table presents a selection of data and is not exhaustive. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
Antimicrobial Activity
The emergence of drug-resistant microbial strains has fueled the search for novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-8 (most at 4) | [4][5] |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [6] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Antiviral Activity
Several this compound derivatives have been investigated for their potential to combat viral infections. Their mechanisms of action can involve the inhibition of viral entry, replication, or other essential viral processes.
Table 3: Antiviral Activity of Selected this compound Derivatives
| Compound ID | Virus | EC50 | Reference |
| 1-(4-chloro-8-methyl[3][7][8]triazolo[4,3-a]quinoxalin-1-yl)-3-phenyl thiourea | Herpes Simplex Virus (HSV) | 25% plaque reduction at 20 µg/mL | [8] |
| 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one | Hepatitis C Virus (HCV) | 7.5 ± 0.5 µM | [3] |
Note: Antiviral activity is often reported as the effective concentration (EC50) required to inhibit viral replication by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 2-Substituted-6-Chloroquinoxalines[9]
Materials:
-
2,6-Dichloroquinoxaline
-
Appropriate alcohol, thiol, or amine
-
N,N-Dimethylformamide (DMF)
-
Triethylbenzylammonium chloride (TEBAC)
-
Potassium carbonate (K2CO3)
Procedure:
-
To a stirred solution of 2,6-dichloroquinoxaline (0.085 mol) and the respective alcohol, thiol, or amine (0.085 mol) in DMF (25 mL), add TEBAC (0.0085 mol) and K2CO3 (0.093 mol) at room temperature.
-
Heat the reaction mixture to 70-75°C and stir for 6-7 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and purify the crude product by column chromatography to afford the desired 2-substituted-6-chloroquinoxaline.
In Vitro Anticancer Activity: MTT Assay[7][10][11]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[3][4][5]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
This compound derivatives dissolved in DMSO
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to the desired final inoculum concentration.
-
Compound Dilution: Perform two-fold serial dilutions of the this compound derivatives in broth directly in the 96-well plates.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity: Plaque Reduction Assay[8][12][13][14]
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
This compound derivatives
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with medium containing various concentrations of the this compound derivative and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Kinase Inhibition
Many quinoxaline derivatives, including those with a 5-chloro substitution, have been identified as potent inhibitors of various protein kinases.[1][5] These enzymes play a crucial role in signal transduction pathways that are often dysregulated in cancer. By blocking the activity of kinases such as VEGFR, PDGFR, and Src, these compounds can inhibit tumor growth, angiogenesis, and metastasis.
Induction of Apoptosis
This compound derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key proteins in the apoptotic pathway, such as the Bcl-2 family of proteins and caspases. Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) lead to the activation of caspases, the executioners of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by interfering with the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. For instance, some compounds have been shown to cause cell cycle arrest at the G2/M phase.[5]
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral effects. The presence of the chloro group at the 5-position often plays a crucial role in enhancing the biological activity and tuning the physicochemical properties of these compounds. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the development of novel and effective drugs for a range of diseases. This technical guide serves as a foundational resource to aid researchers in this exciting and important field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review [mdpi.com]
- 4. iris.unica.it [iris.unica.it]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Strike: A Technical Guide to the Biological Targets of 5-Chloroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. The introduction of a chloro-substituent at the 5-position of the quinoxaline ring has been shown to modulate the pharmacological profile of these derivatives, leading to potent and selective inhibitors of various biological targets. This in-depth technical guide serves as a comprehensive resource on the core biological targets of 5-chloroquinoxaline derivatives, providing a wealth of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to aid in drug discovery and development efforts.
Core Biological Targets and Quantitative Activity
This compound derivatives have demonstrated promising activity against a range of biological targets, primarily implicated in cancer, microbial infections, and inflammation. The following tables summarize the quantitative data for the inhibitory activity of various this compound derivatives against their key molecular targets.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Derivative A | VEGFR-2 | 0.062 | [1] |
| Derivative B | c-Met | 1.9 | [2] |
| CQS | Topoisomerase IIα/β | Not specified | [3] |
| Derivative C | HCT116 (Colon) | 4.4 | [4] |
| Derivative D | PC-3 (Prostate) | 2.11 | [5] |
| Derivative E | MCF-7 (Breast) | Not specified | [6] |
| Derivative F | HepG2 (Liver) | Not specified | [6] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | S. aureus | 4 - 16 | [7] |
| Quinoxaline Derivative | B. subtilis | 8 - 32 | [7] |
| Quinoxaline Derivative | E. coli | 8 | [8] |
| Quinoxaline Derivative | MRSA | 1 - 4 | [9] |
Table 3: Anti-inflammatory Activity of this compound Derivatives (IC50 Values)
| Compound ID | Target | IC50 (µM) | Reference |
| Pyrazolyl-quinoxaline | COX-2 | 0.0283 (nM) | [10] |
| Benzenesulfonamide derivative | COX-2 | 0.049 | [11] |
Key Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are intrinsically linked to their ability to modulate critical cellular signaling pathways. Understanding these pathways is paramount for rational drug design and for elucidating the mechanism of action of novel compounds.
Kinase Inhibition in Cancer Therapy
A primary anticancer mechanism of this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity.[1]
c-Met Signaling Pathway: The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a critical role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.
References
- 1. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Reactivity of the C-Cl Bond in 5-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bond in 5-chloroquinoxaline. The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, and understanding the reactivity of its halo-substituted derivatives is crucial for the development of novel compounds with desired biological activities and material properties. The C-Cl bond at the 5-position of the quinoxaline ring offers a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Core Concepts of Reactivity
The reactivity of the C-Cl bond in this compound is primarily governed by the electron-deficient nature of the quinoxaline ring system. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, which polarizes the C-Cl bond and makes the carbon atom susceptible to nucleophilic attack. This inherent reactivity allows for the displacement of the chloride ion by a variety of nucleophiles.
Furthermore, the C-Cl bond serves as an excellent electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These modern synthetic methods provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures based on the quinoxaline core.
Key Chemical Transformations
The C-Cl bond in this compound can undergo several key transformations, which are detailed below.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of this compound. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, followed by the departure of the chloride ion to yield the substituted product. The electron-withdrawing nature of the quinoxaline ring system facilitates this reaction.[1]
Common nucleophiles employed in SNAr reactions with chloroquinoxalines include alkoxides (O-nucleophiles), amines (N-nucleophiles), and thiolates (S-nucleophiles).
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Addition of Nucleophile: Add sodium methoxide (1.2-2.0 eq.) to the solution. The reaction mixture may be heated to facilitate the dissolution of the reagents.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Nucleophilic Aromatic Substitution (SNAr)
Caption: General experimental workflow for SNAr reactions of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound, allowing for the formation of C-C and C-N bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[2] This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.
Quantitative Data for Suzuki-Miyaura Coupling of Chloroquinoxalines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 75-90 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [4] |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 120 | 12 | 94 | [3] |
Note: The data presented is for closely related chloroquinoxaline systems and serves as a predictive guide for the reactivity of this compound.
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.) in a suitable solvent (e.g., toluene, 1,4-dioxane, DMF) and water (if necessary), add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (if required).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[5][6] This reaction is a powerful method for synthesizing N-aryl quinoxalines.
Quantitative Data for Buchwald-Hartwig Amination of Chloro-heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 85-95 | [7] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 | |
| 3 | N-Methylaniline | Pd₂(dba)₃ (0.25) | L1 (0.5) | KOtBu | Toluene | RT | 1 | >95 |
Note: The data is based on reactions with various aryl chlorides and serves as a general guideline.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base. Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9]
Quantitative Data for Sonogashira Coupling of Chloro-aromatics
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | Et₃N | [TBP][4EtOV] | 55 | 3 | ~88 | [5] |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | THF | 65 | 2 | High | [10] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | Good | [5] |
Note: The data is based on reactions with various aryl halides and serves as a general guideline.
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) under an inert atmosphere, add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).
-
Base Addition: Add a base, which is often the amine solvent itself or an added base like diisopropylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Filter the reaction mixture to remove the catalyst and salts. Concentrate the filtrate and purify the crude product by column chromatography.
Catalytic Cycles of Sonogashira Coupling
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Conclusion
The C-Cl bond in this compound is a key functional group that enables a wide range of chemical transformations. Its reactivity towards nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions makes it a valuable starting material for the synthesis of diverse and complex quinoxaline derivatives. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore the chemical space around the quinoxaline scaffold, paving the way for the discovery of new therapeutic agents and advanced materials. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 5-Chloroquinoxaline from o-Phenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloroquinoxaline, a key building block in medicinal chemistry and materials science. The described method involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with glyoxal.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. Their diverse applications in pharmaceuticals, agrochemicals, and organic electronics have driven the development of efficient synthetic methodologies. The synthesis of this compound is of particular interest as the chlorine substituent provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and materials science research.
The primary synthetic route to the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This robust and widely applicable reaction allows for the preparation of a broad range of substituted quinoxalines. In the case of this compound, the synthesis commences with 4-chloro-o-phenylenediamine, which upon reaction with glyoxal, yields the target molecule.
Reaction Scheme
The synthesis of this compound is achieved through the acid-catalyzed cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and glyoxal. The reaction proceeds via the formation of a dihydropyrazine intermediate, which subsequently undergoes oxidation to the aromatic quinoxaline product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 4-chloro-1,2-phenylenediamine and glyoxal.
Materials and Equipment:
-
4-chloro-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (10 mmol, 1.42 g) in 100 mL of ethanol.
-
Addition of Reactants: To the stirred solution, add glyoxal (40% aqueous solution, 12 mmol, 1.74 g) followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |
| 4-chloro-1,2-phenylenediamine | C₆H₇ClN₂ | 142.59 | 1.0 |
| Glyoxal | C₂H₂O₂ | 58.04 | 1.2 |
| This compound | C₈H₅ClN₂ | 164.60 | - |
Table 2: Typical Yield and Characterization Data for this compound
| Parameter | Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| Melting Point | 63-65 °C |
| ¹H NMR | Consistent with the expected structure |
| ¹³C NMR | Consistent with the expected structure |
| Mass Spec | [M+H]⁺ = 165.02 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling with 5-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates, as it allows for the facile construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[1] Quinoxaline derivatives are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-HIV, and antibacterial properties.[3] The functionalization of the quinoxaline scaffold, specifically at the 5-position, through Suzuki coupling with various boronic acids, provides a powerful tool for generating diverse molecular architectures for screening and lead optimization.
This document provides a detailed protocol for the Suzuki coupling of 5-chloroquinoxaline with arylboronic acids, based on established methodologies for similar chloro-substituted heterocyclic compounds.[1][3][4] The protocol outlines the necessary reagents, reaction conditions, and purification procedures to facilitate the successful synthesis of 5-arylquinoxaline derivatives.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1][5] The catalytic cycle, as illustrated in the diagram below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Recommended Reagents and Reaction Conditions
The success of the Suzuki coupling of this compound is highly dependent on the judicious selection of the catalyst, base, and solvent system. The following table summarizes commonly employed reagents and conditions for the Suzuki coupling of related chloro-heterocycles, which serve as a strong starting point for the functionalization of this compound.[1][3][4]
| Component | Examples | Role in Reaction | Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[4] | Catalyst loading typically ranges from 1-5 mol%. The choice of catalyst and associated ligands can significantly impact reaction efficiency.[1] |
| Ligand | PPh₃, dppf, XPhos, SPhos | Stabilizes the palladium center and modulates its reactivity. | Bulky, electron-rich phosphine ligands are often effective for coupling heteroaryl chlorides.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation.[4] | The choice of base can influence the reaction rate and yield. Inorganic bases are most common.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DMF | Solubilizes reactants and facilitates the reaction. | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[2] |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | Provides the aryl or heteroaryl group to be coupled. | Typically used in a slight excess (1.1-1.5 equivalents) to ensure complete consumption of the chloroquinoxaline. |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction. | The optimal temperature depends on the reactivity of the substrates and the chosen solvent.[1] |
| Reaction Time | 8-24 hours | Duration required for the reaction to reach completion. | Reaction progress should be monitored by TLC or LC-MS.[1] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).[4]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water) via syringe.[4]
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 90-100 °C using a preheated oil bath or heating mantle.[3][4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[1]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 5-arylquinoxaline product.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Representative Data
The following table presents typical yields obtained from Suzuki coupling reactions of various chloro-substituted quinoxalines with different arylboronic acids under optimized conditions. This data, compiled from studies on analogous substrates, serves as a reference for the expected outcomes with this compound.[3]
| Chloroquinoxaline Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 |
| 2,6-Dichloroquinoxaline | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 75 |
| 2,6-Dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 63 |
| 2,6-Dichloroquinoxaline | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 45 |
| 2,6-Dichloroquinoxaline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 62 |
Note: The yields presented are based on Suzuki coupling reactions with 2,6-dichloroquinoxaline and may vary for this compound.[3]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
The Strategic Utility of 5-Chloroquinoxaline in Modern Drug Discovery
Application Notes & Protocols for Researchers
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties.[1][3] The introduction of a chlorine atom at the 5-position of the quinoxaline ring system creates a versatile building block, 5-Chloroquinoxaline, which offers unique opportunities for synthetic diversification and modulation of pharmacological activity. The chloro-substituent can enhance the lipophilicity of molecules, potentially improving cell membrane permeability, and provides a reactive handle for further functionalization through various cross-coupling reactions.[5][6]
Derivatives of chloro-quinoxalines have shown promise in targeting key signaling pathways implicated in cancer and inflammatory diseases. For instance, certain quinoxaline derivatives have been identified as potent kinase inhibitors, interfering with signaling cascades that control cell proliferation, differentiation, and survival.[7][8] One notable example is the inhibition of Syk kinase by a 4-chlorotetrazolo[1,5-a]quinoxaline, which suppresses mast cell activation, highlighting the potential for chloro-quinoxaline derivatives in treating allergic diseases.[9] Furthermore, Chloroquinoxaline sulfonamide (CQS) has progressed to clinical trials as an antitumor agent, underscoring the therapeutic relevance of this structural motif.[10] The strategic placement of the chlorine atom on the quinoxaline core allows for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds in the drug discovery pipeline.
Quantitative Data Summary
The following table summarizes the biological activity of various quinoxaline derivatives, including those with chloro-substituents, against different biological targets. This data provides a comparative overview of the potency of these compounds.
| Compound Class | Target/Cell Line | Measurement | Value | Reference |
| Quinoxaline-Coumarin Hybrid (Compound 1) | Melanoma (MALME-M) | Growth Inhibition | 55.75% | [1] |
| Sulfono-hydrazide Quinoxaline (Compound 18) | Breast Adenocarcinoma (MCF-7) | IC50 | 22.11 ± 13.3 µM | [1] |
| 4-Chlorotetrazolo[1,5-a]quinoxaline | Syk Kinase | Inhibition | Dose-dependent | [9] |
| Quinoxaline Derivative (Compound IV) | Prostate Cancer (PC-3) | IC50 | 2.11 µM | [11] |
| Quinoxaline Derivative (Compound IV) | Topoisomerase II | IC50 | 7.529 µM | [11] |
| 5-Azaquinoxaline Derivative (Compound 7) | SHP2 Enzyme | IC50 | 47 nM | [8] |
| 5-Azaquinoxaline Derivative (Compound 7) | Cellular Assay | IC50 | 1068 nM | [8] |
| Quinoxaline Sulfonamide (Compound 5j) | Rhizoctonia solani | EC50 | 8.54 µg/mL | [12] |
| Quinoxaline Sulfonamide (Compound 5k) | Acidovorax citrulli | Antibacterial Activity | Good | [12] |
| Pyrrolo[3,2-b]quinoxaline (Compound 8a/8b) | Lymphoma Cell Lines | IC50 | Submicromolar | [7] |
Experimental Protocols
Protocol 1: General Synthesis of a 2,3-Disubstituted Quinoxaline Derivative
This protocol outlines the classical and widely used condensation reaction for synthesizing the quinoxaline core, which can be adapted for 5-chloro-o-phenylenediamine as a starting material.
Materials:
-
5-chloro-o-phenylenediamine (1.0 mmol)
-
Benzil (or other 1,2-dicarbonyl compound) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
In a round-bottom flask, dissolve the 5-chloro-o-phenylenediamine and the 1,2-dicarbonyl compound in ethanol.[3]
-
Add a catalytic amount of glacial acetic acid to the mixture.[3]
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]
-
Upon completion, allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.[3]
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.[3]
-
Dry the purified product under a vacuum.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a standard method for evaluating the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[13]
Materials:
-
Cancer cell line (e.g., PC-3, HepG2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivative (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[13]
-
Prepare serial dilutions of the this compound test compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Incubate the plates for 48-72 hours.[13]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[13]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the test compound.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: SHP2 signaling pathway and the inhibitory action of a quinoxaline-based compound.
Caption: Experimental workflow for synthesis and evaluation of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chlorotetrazolo[1,5-a]quinoxaline inhibits activation of Syk kinase to suppress mast cells in vitro and mast cell-mediated passive cutaneous anaphylaxis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Buchwald-Hartwig Amination of 5-Chloroquinoxaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to synthesize arylamines. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery. The targeted functionalization of the quinoxaline core, particularly at the 5-position, through C-N bond formation is a critical strategy for developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-Chloroquinoxaline.
Application Notes
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key reaction parameters. Understanding the role of each component is crucial for optimizing reaction conditions and achieving high yields of the desired 5-aminoquinoxaline product.
Catalyst: The choice of the palladium source is critical. While various palladium(0) and palladium(II) precursors can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly employed.[1] Pre-catalysts, where the active Pd(0) species is readily generated in situ, are often preferred for their stability and ease of handling.
Ligand: The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For the amination of aryl chlorides, bulky, electron-rich phosphine ligands are generally required to promote oxidative addition and reductive elimination.[2] Commonly used ligands for this type of transformation include XPhos, SPhos, and BrettPhos.[3] The choice of ligand can significantly impact the reaction rate and yield, and screening of different ligands may be necessary for optimal results.
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a widely used base for this purpose.[1] Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, particularly when dealing with base-sensitive functional groups.[4]
Solvent: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are common choices due to their ability to dissolve the reactants and their relatively high boiling points, which allow for heating to drive the reaction to completion.[2]
Temperature: The reaction temperature is a critical parameter that often needs to be optimized. While some highly reactive substrates may couple at room temperature, the amination of aryl chlorides typically requires elevated temperatures, often in the range of 80-110 °C.[2]
Substrate Scope: this compound is an electron-deficient heteroaryl chloride, which can influence its reactivity in the Buchwald-Hartwig amination. The reaction is generally applicable to a wide range of primary and secondary amines, including anilines and alkylamines. Sterically hindered amines may require more forcing conditions or specialized ligand systems to achieve good yields.
Data Presentation
The following tables provide representative data for the Buchwald-Hartwig amination of a chloroquinoxaline substrate with various amines. While this data is for a closely related isomer, 2-chloro-3-(2-thienyl)quinoxaline, it serves as a useful guide for the expected reactivity and yields for the amination of this compound.[1]
Table 1: Buchwald-Hartwig Amination of a Chloroquinoxaline with Various Anilines [1]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-3-(2-thienyl)quinoxalin-2-amine | 88 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-3-(2-thienyl)quinoxalin-2-amine | 92 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-3-(2-thienyl)quinoxalin-2-amine | 85 |
| 4 | 3,5-Dimethylaniline | N-(3,5-dimethylphenyl)-3-(2-thienyl)quinoxalin-2-amine | 90 |
Reaction Conditions: 2-Chloro-3-(2-thienyl)quinoxaline (1.0 mmol), Aniline derivative (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene (5 mL), 100 °C, 12 h.
Table 2: Buchwald-Hartwig Amination of a Chloroquinoxaline with Various Alkylamines (Representative Conditions)
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Morpholine | 5-(morpholino)quinoxaline | High |
| 2 | Piperidine | 5-(piperidin-1-yl)quinoxaline | High |
| 3 | n-Butylamine | N-butylquinoxalin-5-amine | Moderate to High |
| 4 | Cyclohexylamine | N-cyclohexylquinoxalin-5-amine | Moderate to High |
Note: The yields in Table 2 are expected ranges based on general principles of the Buchwald-Hartwig amination and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with an Aniline
This protocol is a general guideline and may require optimization for specific aniline substrates.
Materials:
-
This compound
-
Substituted aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the substituted aniline (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-(arylamino)quinoxaline.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound with an Alkylamine
This protocol is a general guideline and may require optimization for specific alkylamine substrates.
Materials:
-
This compound
-
Alkylamine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating block
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry sealed reaction vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), SPhos (0.06 mmol, 6 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vial with the inert gas three times.
-
Add anhydrous 1,4-dioxane (4 mL) followed by the alkylamine (1.5 mmol, 1.5 equiv.) via syringe.
-
Seal the vial tightly and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 5-(alkylamino)quinoxaline.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: Key components of the Buchwald-Hartwig amination of this compound.
References
Application Notes and Protocols for the Synthesis and Evaluation of 5-Chloroquinoxaline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-chloroquinoxaline derivatives and the evaluation of their potential as anticancer agents. The information is intended to guide researchers in the design, synthesis, and biological characterization of novel quinoxaline-based compounds for cancer therapy.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] The quinoxaline scaffold is a key component in several molecules that have been investigated for their ability to inhibit various cancer-related pathways and enzymes.[2] The introduction of a chlorine atom at the 5-position of the quinoxaline ring can significantly influence the compound's physicochemical properties and biological activity, potentially enhancing its anticancer effects.
These derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.[2][3]
Data Presentation: Anticancer Activity of Chloro-Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of representative chloro-substituted quinoxaline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Quinoxaline-based urea | HCT116 (Colon) | 2.5 | [4] |
| 1 | Quinoxaline-based urea | MCF-7 (Breast) | 9.0 | [4] |
| 2 | Quinoxaline-based thiourea | HCT116 (Colon) | 4.4 | [4] |
| 2 | Quinoxaline-based thiourea | MCF-7 (Breast) | 4.4 | [4] |
| 3 | 1-(N-substituted)-quinoxaline | MCF-7 (Breast) | 2.61 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound precursor and for key biological assays to evaluate the anticancer properties of its derivatives.
Protocol 1: Synthesis of 5-Chloro-2-nitroaniline (A Precursor for this compound)
This protocol describes the synthesis of 5-chloro-2-nitroaniline, a key intermediate for the subsequent synthesis of this compound derivatives.
Materials:
-
2,4-Dichloronitrobenzene
-
Toluene
-
Liquid ammonia
-
Methanol
-
Water
-
Nitrogen gas
-
Autoclave
-
Filtration apparatus
Procedure:
-
Add 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene to a 3 L autoclave.
-
Seal the autoclave and replace the air with nitrogen gas.
-
Introduce 14.1 mol of liquid ammonia into the autoclave.
-
Heat the mixture to 160°C and maintain the reaction for 8 hours.
-
After the reaction is complete, cool the autoclave to 40°C and carefully vent the excess ammonia.
-
Open the autoclave and transfer the resulting solid-liquid mixture to 800 mL of water.
-
Continue cooling the mixture to 10°C and collect the solid precipitate by filtration.
-
Wash the filter cake with water.
-
Recrystallize the solid from methanol to obtain pure 5-chloro-2-nitroaniline.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol determines if the test compounds induce apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
This compound test compounds
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[6]
Protocol 4: Cell Cycle Analysis
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
This compound test compounds
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Logical Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and anticancer evaluation.
Postulated Signaling Pathway Inhibition
This compound derivatives may exert their anticancer effects by inhibiting key signaling pathways such as the VEGFR-2 or EGFR pathways, which are crucial for tumor growth, proliferation, and angiogenesis.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling cascade.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-chloroquinoxaline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties of quinoxaline derivatives. The methodologies described herein enable the facile introduction of a wide range of substituents at the 5-position of the quinoxaline core, paving the way for the synthesis of novel compounds for drug discovery and other applications.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions allow for the selective functionalization at the C5 position, a key site for modulating the biological and physical properties of the quinoxaline scaffold. The primary cross-coupling reactions discussed in these notes are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these transformations offers a unique pathway to introduce aryl, vinyl, alkynyl, and amino moieties, respectively.
The quinoxaline nucleus is a prevalent scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and antifungal activities. The ability to precisely modify the quinoxaline core through cross-coupling reactions is therefore of paramount importance for the development of new and improved pharmaceutical agents.
General Reaction Mechanism
The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally proceeds through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is widely used for the synthesis of 5-aryl- and 5-heteroarylquinoxalines.
Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs
While specific data for this compound is limited in readily available literature, the following table presents typical conditions used for the Suzuki coupling of a closely related substrate, 7-bromo-5-chloroquinoxaline, which demonstrates the feasibility of coupling at the 5-position.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar chloro-substituted quinoxaline.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium Carbonate (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add a 4:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Heck Reaction
The Heck reaction enables the synthesis of 5-alkenylquinoxalines through the palladium-catalyzed coupling of this compound with alkenes. This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.
Data Presentation: Heck Reaction Conditions for Halo-Quinoxalines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 120 |
Experimental Protocol: Heck Reaction
This generalized protocol is based on standard Heck reaction conditions for aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (4 mol%)
-
Triethylamine (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF and triethylamine.
-
Seal the tube and heat the mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 5-alkynylquinoxalines by reacting this compound with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper.
Data Presentation: Sonogashira Coupling of Halo-Quinoxaline Derivatives
The following data is for the Sonogashira coupling of 2-(4-bromophenyl)quinoxaline, illustrating typical conditions for this class of compounds.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | High |
| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | High |
Experimental Protocol: Sonogashira Coupling
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of 5-aminoquinoxaline derivatives. This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine.
Data Presentation: Buchwald-Hartwig Amination of a Dihaloquinoxaline
The following protocol is based on the selective amination of 7-bromo-5-chloroquinoxaline, demonstrating the feasibility of C-N bond formation on a chloroquinoxaline scaffold.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (10) | BINAP (20) | Cs₂CO₃ | Toluene | 110 | 71[1] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
BINAP (7.5 mol%)
-
Cesium Carbonate (1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, BINAP, and cesium carbonate.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, this compound, and the amine.
-
Seal the tube and heat the reaction mixture in an oil bath at 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of functionalized quinoxaline derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each offer unique advantages for the introduction of aryl, alkenyl, alkynyl, and amino substituents at the 5-position. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient synthesis of novel quinoxaline-based compounds with tailored properties. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.
References
protocol for the purification of 5-Chloroquinoxaline by recrystallization
An Application Note and Protocol for the Purification of 5-Chloroquinoxaline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of this compound using recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure the integrity of subsequent experimental results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures.[3] This allows for the selective crystallization of the desired compound upon cooling, while the impurities remain dissolved in the solvent.[1]
This protocol outlines a systematic approach to solvent selection and the subsequent steps for the successful recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., Ethanol, Isopropanol, Acetone, Toluene, Heptane, Ethyl Acetate, Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Safety Precautions
This compound and many organic solvents are hazardous. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the experiment.
Experimental Protocol
The purification of this compound by recrystallization follows a systematic seven-step process.
Step 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for successful recrystallization.[2] An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.
Procedure:
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor room temperature solubility. The compound should fully dissolve at the boiling point of the solvent.
-
Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
Evaluate solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) if a single solvent does not provide the desired solubility profile. Dissolve the compound in the "good" solvent at its boiling point and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool. For quinoxaline derivatives, solvent pairs like ethyl acetate/hexane or dichloromethane/pentane can be effective.[4]
Data Presentation:
Summarize the observations from the solvent screening in a table to facilitate the selection of the optimal solvent or solvent system.
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Notes |
| Ethanol | Low | High | Good | Potential solvent. |
| Isopropanol | Low | High | Good | Potential solvent. |
| Toluene | Medium | High | Fair | May require a co-solvent. |
| Heptane | Very Low | Low | Poor | Likely a poor solvent. |
| Ethyl Acetate/Hexane | Low (in mixture) | High (in mixture) | Excellent | Promising solvent pair. |
Step 2: Dissolution
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the selected recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize the yield.[3]
Step 3: Hot Filtration (if necessary)
If insoluble impurities are present in the hot solution, they must be removed by hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Pour the hot, saturated solution through the filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.
Step 4: Cooling and Crystallization
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][3]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
Step 5: Crystal Collection
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Step 6: Washing the Crystals
-
With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
Step 7: Drying the Crystals
-
Carefully remove the filter paper with the purified crystals from the funnel.
-
Place the crystals in a pre-weighed watch glass or drying dish.
-
Dry the crystals in a drying oven at a temperature well below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound by recrystallization. By following these detailed steps, researchers can obtain a high-purity product, which is essential for reliable and reproducible results in subsequent scientific investigations. The key to a successful recrystallization lies in the careful selection of an appropriate solvent and controlled cooling to promote the formation of pure crystals.
References
Proposed Analytical HPLC Method for the Analysis of 5-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol
Introduction
5-Chloroquinoxaline is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and other biologically active molecules. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[1][2]
Principle of the Method
The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. This compound, being a moderately nonpolar compound, will be retained on the column and then eluted by a gradient of increasing organic solvent concentration. Detection is achieved using a UV detector at a wavelength corresponding to the absorbance maximum of this compound.
Data Presentation
As this is a proposed method, experimental quantitative data such as retention time, limit of detection (LOD), and limit of quantification (LOQ) are not available. The following table summarizes the recommended starting parameters for the HPLC analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC/UHPLC System with UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Estimated around 240 nm or 315 nm (scan for maximum absorbance) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
This section provides a detailed methodology for the proposed HPLC analysis of this compound.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas the solution.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas the solution.
-
Sample Diluent (Acetonitrile/Water, 50:50, v/v): Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.
Sample Preparation
-
For Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound sample and prepare a 1000 µg/mL stock solution as described for the standard. Prepare a working sample solution at a concentration of approximately 100 µg/mL by diluting the stock solution with the sample diluent.
-
For Reaction Mixtures or Other Matrices: The sample preparation will be matrix-dependent and may require extraction or other cleanup steps. A general approach is to dissolve the sample in the diluent, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration.
Chromatographic Procedure
-
Set up the HPLC system with the parameters listed in the data table.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure there are no interfering peaks.
-
Inject the working standard solution to determine the retention time and response of this compound.
-
Inject the prepared sample solution.
-
After each run, allow the column to re-equilibrate at the initial conditions.
Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard. For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks.
Mandatory Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Logical flow for HPLC method development.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 5-chloroquinoxaline, a crucial intermediate in the development of pharmaceuticals and other bioactive molecules. The described methodology is based on the well-established condensation reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, a route amenable to industrial scale-up.
Introduction
This compound serves as a versatile building block in medicinal chemistry and materials science. The presence of the chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules. Its derivatives have shown promise in a range of therapeutic areas, making a reliable and scalable synthetic route essential for research and development. The protocol outlined below describes the synthesis of this compound via the condensation of 3-chloro-1,2-phenylenediamine with glyoxal. This method is advantageous due to the ready availability of starting materials and its straightforward procedure.
Synthetic Pathway
The synthesis of this compound is achieved through a one-step condensation reaction between 3-chloro-1,2-phenylenediamine and glyoxal. The reaction proceeds via the formation of a dihydropyrazine intermediate, which then undergoes spontaneous oxidation under the reaction conditions to yield the aromatic quinoxaline ring system.
The Role of 5-Chloroquinoxaline in the Advancement of Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Application of 5-Chloroquinoxaline in the Synthesis of Potent Kinase Inhibitors.
The quinoxaline scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of oncology. Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. Among the various quinoxaline precursors, this compound serves as a versatile building block, enabling the introduction of diverse functionalities at a key position to modulate the potency and selectivity of kinase inhibitors. This document provides a comprehensive overview of the application of this compound in this field, complete with detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways.
The Strategic Advantage of the 5-Chloro Substituent
The chlorine atom at the 5-position of the quinoxaline ring is a chemically tractable handle for synthetic chemists. It readily participates in various cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of aryl, heteroaryl, and amino moieties, which can form crucial interactions within the ATP-binding pocket of target kinases. The ability to systematically modify this position is instrumental in structure-activity relationship (SAR) studies aimed at optimizing inhibitor efficacy and selectivity.
Quantitative Data on Quinoxaline-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several quinoxaline derivatives against their respective kinase targets. This data highlights the potency that can be achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 26e | ASK1 | 30.17 | [1] |
| 12d | ASK1 | 49.63 | [1] |
| 12c | ASK1 | 117.61 | [1] |
| 4 | ASK1 | 150 | [1] |
| 26a | ASK1 | 264.09 | [1] |
| 26c | ASK1 | 299.87 | [1] |
| 1c | CK2 | 49 | [2] |
Key Signaling Pathways Targeted by Quinoxaline-Based Inhibitors
Quinoxaline derivatives have been successfully developed to target a range of kinases implicated in cancer and other diseases. Understanding the signaling pathways in which these kinases operate is crucial for rational drug design and for elucidating the mechanism of action of these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target for quinoxaline-based kinase inhibitors.
Caption: The HGF/c-Met signaling cascade, another key pathway targeted by quinoxaline kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors utilizing this compound as a key starting material. These protocols are based on established synthetic transformations for structurally related compounds and can be adapted for specific target molecules.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to introduce a new carbon-carbon bond at the 5-position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The solvent should be degassed prior to use.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under the inert atmosphere for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylquinoxaline.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination of this compound to form a carbon-nitrogen bond at the 5-position.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (or another suitable phosphine ligand) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in anhydrous toluene. Stir for 10 minutes at room temperature to form the active catalyst complex.
-
To this mixture, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aminoquinoxaline derivative.
Caption: A general experimental workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of novel kinase inhibitors. The strategic placement of the chloro group allows for the application of powerful cross-coupling methodologies, enabling the exploration of a wide chemical space and the fine-tuning of inhibitor properties. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize the next generation of targeted therapeutics based on the quinoxaline scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloroquinoxaline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloroquinoxaline, a key intermediate in various pharmaceutical and chemical applications. This guide provides troubleshooting advice for common issues encountered during synthesis, answers to frequently asked questions, detailed experimental protocols, and comparative data to improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and established method for synthesizing this compound is through the cyclocondensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.[1] Specifically, the reaction between 3-chloro-1,2-phenylenediamine and glyoxal is a common starting point. Another approach involves the modification of a pre-existing quinoxaline scaffold.
Q2: My this compound synthesis is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields in this compound synthesis can often be attributed to several factors:
-
Purity of Reactants: Impurities in the starting materials, such as the o-phenylenediamine derivative, can significantly hinder the reaction.[2]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of side products.[2]
-
Solvent and Catalyst: The choice of solvent and catalyst plays a crucial role in the reaction's efficiency and yield.[3][4]
-
Atmosphere: The presence of oxygen can sometimes lead to oxidative side reactions, resulting in colored impurities and reduced yield.[2]
Q3: How can I purify the crude this compound product effectively?
A3: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and depends on the polarity of the impurities. For column chromatography, silica gel is a common stationary phase, with an eluent system tailored to the polarity of this compound. Common solvent systems for purification include gradients of ethyl acetate in hexanes.
Q4: What are the expected side products in the synthesis of this compound?
A4: Side reactions can lead to the formation of various impurities. Depending on the specific synthetic route, these can include isomers (e.g., 6-Chloroquinoxaline or 7-Chloroquinoxaline if the starting diamine is not regiochemically pure), di-substituted products, or products from oxidative degradation. In some cases, starting materials may remain unreacted.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Verify the purity of the 1,2-phenylenediamine and dicarbonyl compound using techniques like NMR or melting point analysis.- Ensure the diamine has not oxidized, which is often indicated by a dark coloration. |
| Suboptimal Reaction Temperature | - Carefully control the reaction temperature. For many quinoxaline syntheses, reactions are conducted at room temperature or with gentle heating.[4][5] High temperatures can promote side reactions.[2] |
| Incorrect Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- A reaction that is too short may be incomplete, while one that is too long can lead to product degradation. |
| Inefficient Catalyst or Incorrect Amount | - If using a catalyst, ensure it is active and used in the appropriate concentration.- Consider screening different catalysts (e.g., acid catalysts like p-toluenesulfonic acid, or metal-based catalysts).[4][5] |
| Inappropriate Solvent | - The solvent should effectively dissolve the reactants. Commonly used solvents for quinoxaline synthesis include ethanol, toluene, and acetonitrile.[3][4][5] |
Issue 2: Formation of a Dark-Colored, Oily, or Tar-Like Product
| Potential Cause | Troubleshooting Steps |
| Excessive Reaction Temperature | - Overheating can lead to the decomposition of reagents and the formation of polymeric byproducts.[2] Maintain the recommended reaction temperature. |
| Presence of Oxygen | - If the reaction is sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | - Ensure the molar ratios of the reactants are accurate. An excess of one reactant can sometimes lead to side reactions. |
Data Presentation
Table 1: Effect of Different Catalysts on Quinoxaline Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Alumina-Supported CuH₂PMo₁₁VO₄₀ | Toluene | 25 | 120 | 92 | [4] |
| Alumina-Supported FeH₂PMo₁₁VO₄₀ | Toluene | 25 | 120 | 80 | [4] |
| Cellulose Sulfuric Acid | Ethanol | Room Temp. | 60 | 93 | [3] |
| Bentonite K-10 | Ethanol | Room Temp. | 20 | 95 | [5] |
| Zinc Triflate | Acetonitrile | Room Temp. | - | 85-91 | [5] |
| Cerium (IV) Ammonium Nitrate | Acetonitrile | Room Temp. | 20 | 80-98 | [5] |
Note: The yields reported are for the synthesis of various quinoxaline derivatives and may serve as a reference for optimizing this compound synthesis.
Table 2: Influence of Solvent on Quinoxaline Synthesis Yield
| Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Water | Cellulose Sulfuric Acid | 2.5 | 72 | [3] |
| Ethanol | Cellulose Sulfuric Acid | 1 | 93 | [3] |
| Acetonitrile | Cellulose Sulfuric Acid | 3 | 60 | [3] |
| Toluene | Cellulose Sulfuric Acid | 3 | 75 | [3] |
| n-Hexane | Cellulose Sulfuric Acid | 3 | 77 | [3] |
Note: This data illustrates the significant impact of the solvent on reaction time and yield for a quinoxaline synthesis catalyzed by cellulose sulfuric acid.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoxaline Derivatives using an Alumina-Supported Catalyst
This protocol is adapted from a procedure for the synthesis of quinoxaline derivatives and can be optimized for this compound.[4]
Materials:
-
3-Chloro-1,2-phenylenediamine (1 mmol)
-
Glyoxal (1 mmol, typically as a 40% aqueous solution)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)
-
Toluene (8 mL)
Procedure:
-
In a round-bottom flask, combine 3-chloro-1,2-phenylenediamine (1 mmol) and glyoxal (1 mmol) in toluene (8 mL).
-
Add the alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
Caption: A simplified reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Green chemistry approaches for the synthesis of quinoxaline derivatives: Comparison of ethanol and water in the presence of the reusable catalyst cellulose sulfuric acid [comptes-rendus.academie-sciences.fr]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 5-Chloroquinoxaline Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloroquinoxaline. It focuses on identifying and mitigating common side products in key synthetic reactions.
General Troubleshooting Workflow
Before diving into specific reaction issues, consider a systematic approach to troubleshooting. An unexpected side product or low yield often points to a handful of common experimental culprits. This workflow can help diagnose the issue efficiently.
Technical Support Center: Troubleshooting Failed Suzuki Coupling of 5-Chloroquinoxaline
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the synthesis of 5-arylquinoxalines from 5-chloroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding. What are the most common initial checks?
A1: When a Suzuki coupling reaction fails, it is crucial to systematically verify the integrity of all reagents and the reaction setup. Start by:
-
Confirming Reagent Quality: Ensure the this compound, boronic acid (or its ester derivative), palladium catalyst, ligand, and base are pure and have not degraded. Boronic acids, in particular, can be prone to decomposition on storage.[1]
-
Verifying Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst, often leading to the formation of palladium black and promoting side reactions like homocoupling.[2][3] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were adequately degassed.
-
Checking Solvent and Base Anhydrousness: While some Suzuki reactions tolerate water, and it can even be beneficial, the presence of excess water can lead to hydrolysis of the boronic acid (protodeboronation).[1][4] Ensure anhydrous solvents are used where required by the protocol.
-
Validating Catalyst and Ligand Stoichiometry: Incorrect catalyst or ligand loading can significantly impact the reaction. Double-check your calculations and weighings.
Q2: I am observing the formation of quinoxaline (dehalogenation product) instead of the desired coupled product. What causes this and how can I prevent it?
A2: Dehalogenation is a common side reaction in Suzuki couplings, particularly with heteroaromatic chlorides.[1][5] It occurs when the aryl halide substrate is reduced. This can be caused by:
-
Source of Hydride: The hydride species responsible for dehalogenation can originate from various sources, including solvent (e.g., alcohols), amine bases, or even water.[1]
-
Catalyst System: Certain palladium catalysts and ligands may be more prone to promoting dehalogenation.
To minimize dehalogenation:
-
Choice of Base: Use a non-coordinating, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[6]
-
Solvent Selection: Switch to a solvent less likely to act as a hydride donor, such as dioxane, toluene, or DMF.[7][8]
-
Ligand Modification: Employing bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[6][9]
Q3: My reaction is producing a significant amount of homocoupled boronic acid (biaryl byproduct). How can I mitigate this?
A3: Homocoupling of the boronic acid is typically caused by the presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from oxidative degradation of the active Pd(0) catalyst by oxygen.[1] To reduce homocoupling:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require in situ reduction.[1]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Q4: The reaction is sluggish or gives a low yield. How can I optimize the reaction conditions for this compound?
A4: this compound can be a challenging substrate due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2][9] To improve reaction efficiency:
-
Ligand Choice: The selection of the phosphine ligand is critical. For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich ligands are often required to facilitate the oxidative addition step.[3][6][9] Consider ligands such as XPhos, SPhos, or RuPhos.
-
Catalyst System: Pre-formed palladium catalysts with bulky phosphine ligands, such as XPhos Pd G2 or G3, can be highly effective for this type of substrate.[5]
-
Base Strength: A stronger base may be necessary to facilitate the transmetalation step. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.[10]
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for the oxidative addition of the C-Cl bond. Reactions are typically run at elevated temperatures (e.g., 90-120 °C).[11][12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues in the Suzuki coupling of this compound.
Problem 1: No Reaction or Very Low Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Formation of significant palladium black. | Ensure rigorous inert atmosphere and use freshly opened or properly stored catalyst and ligands. |
| Poor Reagent Quality | Analyze starting materials (this compound, boronic acid) by NMR or LC-MS. | Use freshly purified starting materials. Consider using a more stable boronic ester (e.g., pinacol ester).[1][4] |
| Suboptimal Reaction Conditions | Reaction conditions (temperature, time) are too mild. | Increase the reaction temperature and/or extend the reaction time.[13] |
| Incorrect Base | The chosen base is too weak. | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[14][15] |
| Inappropriate Ligand | The ligand is not suitable for activating the C-Cl bond. | Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[16] |
Problem 2: Formation of Side Products
| Side Product Observed | Potential Cause | Recommended Solution |
| Quinoxaline (Dehalogenation) | Presence of a hydride source (e.g., solvent, base). | Use an anhydrous, aprotic solvent (e.g., dioxane, toluene). Employ a non-hydridic base (e.g., K₃PO₄, CsF).[1][5][17] |
| Biphenyl (from boronic acid homocoupling) | Presence of oxygen or incomplete reduction of Pd(II) precatalyst. | Thoroughly degas all solvents and the reaction mixture. Consider using a Pd(0) precatalyst.[1] |
| Protodeboronation Product (Arene from Boronic Acid) | Hydrolysis of the boronic acid. | Use anhydrous conditions. Alternatively, potassium trifluoroborate salts can be more resistant to protodeboronation.[4][18][19] |
Quantitative Data Summary
The choice of reaction parameters can significantly influence the yield of the Suzuki coupling of chloro-heterocycles. The following table summarizes representative data on the effect of different catalysts, ligands, bases, and solvents on similar reactions.
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dichloroquinoxaline | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | THF | 90 | 75 | |
| 2,6-Dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | THF | 90 | 90 | [11] |
| 3-Chloropyridine | Isoxazole-boronic acid pinacol ester | P1-L5 (2.1) | PCy₃ | K₃PO₄ | THF/H₂O | 110 | 35 | |
| 4-Chloroanisole | Phenylboronic acid | (IPr)Pd(allyl)Cl (3) | IPr | NaOᵗBu | Dioxane | 80 | 98 | [17] |
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.[12]
-
In a separate vial, prepare a solution of the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.[12]
-
Add the remaining anhydrous, degassed solvent to the reaction mixture.[12]
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.[12][20]
-
Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling of this compound.
Caption: A workflow diagram for troubleshooting Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Chloroquinoxaline
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 5-chloroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound can be a challenging substrate due to several factors. The nitrogen atoms in the quinoxaline ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, chloroquinoxalines are generally less reactive than their bromo or iodo counterparts in the crucial oxidative addition step of the catalytic cycle.[1][2] This necessitates carefully optimized conditions, particularly the choice of ligand and base, to achieve high yields.
Q2: Which cross-coupling reactions are most commonly performed with this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) reactions.[3][4] These reactions are fundamental in medicinal chemistry for synthesizing a wide array of derivatives.
Q3: What is the general role of the base in these cross-coupling reactions?
A3: The base plays a critical role in several steps of the catalytic cycle. In Suzuki-Miyaura reactions, it facilitates the transmetalation step by forming a more reactive boronate species.[5] In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine, allowing it to bind to the palladium center.[1][6] In Sonogashira couplings, the base is essential for deprotonating the terminal alkyne to form the reactive copper acetylide intermediate.[7] The choice and strength of the base can significantly impact reaction rates and yields.
Q4: How do ligands influence the outcome of the reaction?
A4: Ligands, typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium catalyst and facilitating key steps of the catalytic cycle.[2] For less reactive substrates like aryl chlorides, bulky ligands promote the oxidative addition and reductive elimination steps.[1] The choice of ligand can dramatically affect reaction yield, selectivity, and functional group tolerance.[8][9]
Troubleshooting Guide
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings of heteroaromatic chlorides are a common issue. The problem often lies in the selection of the base, ligand, or reaction conditions. Here is a step-by-step troubleshooting guide:
-
Evaluate the Base: The choice of base is critical. While weaker bases like Na₂CO₃ might be sufficient for more reactive halides, chloroquinoxalines often require stronger, non-nucleophilic bases to facilitate transmetalation without degrading the substrate or catalyst.
-
Recommendation: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. These are frequently used for challenging Suzuki couplings.[10]
-
-
Screen Different Ligands: The ligand is key to activating the Pd-Cl bond. Standard ligands like PPh₃ may not be effective.
-
Check Catalyst and Pre-catalyst: Ensure your palladium source is active. Pd(0) is the active catalytic species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ.
-
Recommendation: Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., XPhos Pd G3) can sometimes improve results by ensuring efficient generation of the active catalyst.
-
-
Increase Temperature: The oxidative addition of aryl chlorides is often slow and may require higher temperatures to proceed at a reasonable rate.
-
Recommendation: Increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings range from 80 °C to 120 °C, depending on the solvent.[12]
-
-
Solvent Choice: The solvent can influence the solubility of the base and other reagents, affecting reaction kinetics.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, THF, or toluene (often with some water for inorganic bases) are commonly used. If you are using K₃PO₄, a mixture of dioxane and water is often effective.
-
Problem 2: Side Reactions and Impurities in Buchwald-Hartwig Amination
Q: I am performing a Buchwald-Hartwig amination on this compound, but my main product is contaminated with side products, such as hydrodehalogenation (loss of chlorine) or homocoupling of the amine.
A: The formation of side products in Buchwald-Hartwig aminations often points to issues with the base, ligand, or catalyst stability.
-
Optimize the Base: The base in a Buchwald-Hartwig reaction must be strong enough to deprotonate the amine but not so strong that it promotes side reactions.
-
Recommendation: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice.[1] If you are observing side reactions, consider a slightly weaker base like K₃PO₄ or Cs₂CO₃, or a soluble organic base like DBU, although the effect of organic bases on the reaction rate can be complex.[13][14][15]
-
-
Select an Appropriate Ligand: The ligand's role is to promote the desired C-N reductive elimination over competing pathways.
-
Control Catalyst Loading: Too high a catalyst loading can sometimes lead to an increase in side products.
-
Recommendation: Titrate the catalyst loading down. Start with 1-2 mol % of the palladium pre-catalyst and adjust as needed.
-
-
Ensure Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Incomplete exclusion of air can lead to catalyst deactivation and the formation of undesired byproducts.
-
Recommendation: Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Optimization Workflow and Data
A systematic approach is crucial for optimizing cross-coupling reactions. The following workflow and data tables provide a starting point for your experiments.
General Optimization Workflow
Here is a logical workflow for optimizing the cross-coupling of this compound.
Caption: General workflow for optimizing cross-coupling reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic Acid | 1.3 - 1.5 equiv |
| Catalyst | Pd(PPh₃)₄ or XPhos Pd G3 | 2-5 mol % |
| Ligand | (if not using pre-catalyst) | XPhos, SPhos, or RuPhos (1.1x Pd) |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Aprotic polar solvent facilitates dissolution of base. |
| Temperature | 90 - 110 °C | Higher temperatures are often needed for aryl chlorides.[12] |
| Atmosphere | Inert (Argon or N₂) | Essential to prevent catalyst degradation. |
Data compiled from representative procedures for challenging Suzuki-Miyaura couplings.[10][12]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.2 - 1.4 equiv |
| Catalyst | XPhos Pd G3 or Pd₂(dba)₃ | 1-2 mol % |
| Ligand | XPhos or Josiphos | 1.1 - 1.2 x Pd |
| Base | NaOt-Bu or LHMDS | 1.5 - 2.0 equiv |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 80 - 110 °C | Reaction temperature is substrate-dependent. |
| Atmosphere | Inert (Argon or N₂) | Critical for catalyst stability. |
Data compiled from standard protocols for Buchwald-Hartwig amination of aryl chlorides.[1][17]
Troubleshooting Logic Diagram
If you encounter issues, this decision tree can help guide your troubleshooting process.
Caption: Troubleshooting decision tree for low-yield reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a representative starting point and should be optimized for the specific amine used.
-
Reagent Preparation: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if required) to an oven-dried reaction vial. Add the base (e.g., NaOt-Bu, 1.5 equiv).
-
Substrate Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for the specified time (e.g., 4-18 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to isolate the aminated product.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 5-Chloroquinoxaline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of 5-chloroquinoxaline derivatives. This document is structured in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?
A1: The most prevalent impurities include:
-
Unreacted starting materials: Such as substituted 1,2-diaminobenzenes and 1,2-dicarbonyl compounds.
-
Positional isomers: If the starting materials are unsymmetrically substituted, different isomers of the this compound derivative can be formed.
-
Hydroxyquinoxaline derivatives: The chloro group at the 5-position is susceptible to hydrolysis, especially under basic or prolonged acidic conditions, leading to the formation of the corresponding 5-hydroxyquinoxaline. This is a very common side-product.
-
Over-chlorinated or under-chlorinated species: Depending on the chlorinating agent and reaction conditions used to introduce the chloro group.
-
Polymeric byproducts: Can form under harsh reaction conditions.
Q2: My this compound derivative appears as an oil and is difficult to crystallize. What should I do?
A2: Oily products are often the result of residual solvents or impurities that depress the melting point.
-
Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent in which your compound is soluble but the solvent itself is volatile (e.g., toluene, dichloromethane) can help remove stubborn traces of high-boiling solvents like DMF or DMSO.
-
Initial Purification: If the oil persists, it is likely due to impurities. A primary purification step, such as flash column chromatography, is recommended to remove the bulk of impurities.
-
Trituration: If the product is mostly pure, trituration with a non-polar solvent in which the desired compound is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether) can induce crystallization.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is the most common and effective technique for monitoring purification.
-
Visualization: this compound derivatives are typically UV-active due to their aromatic nature, allowing for easy visualization under a UV lamp (254 nm).[1] Staining with potassium permanganate can also be effective for visualizing non-UV active impurities.[1]
-
Solvent System Selection: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2] The ratio can be adjusted to achieve a retention factor (Rf) of 0.2-0.4 for the desired product, which is ideal for subsequent column chromatography.[3]
Troubleshooting Guides
Issue 1: Co-elution of the product with an impurity during column chromatography.
Possible Cause: The polarity of the product and the impurity are very similar in the chosen solvent system.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Change Polarity: If the spots are too close, try a less polar solvent system to increase separation. A common approach is to decrease the proportion of the more polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%).[3]
-
Change Solvent Selectivity: If changing polarity is ineffective, switch one of the solvents to another with a different selectivity. For example, replace ethyl acetate with dichloromethane or a mixture of toluene and acetone. Different solvents interact differently with the stationary phase and the analytes, which can alter the elution order and improve separation.
-
-
Use a Different Stationary Phase:
-
If silica gel does not provide adequate separation, consider using alumina, which has different selectivity.
-
For very challenging separations, reverse-phase chromatography (e.g., using a C18 stationary phase) may be effective, especially if the impurities have significantly different hydrophobic character.
-
-
Employ Gradient Elution:
-
Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to first elute the less polar impurities, followed by the product, and finally the more polar impurities, often with better resolution than isocratic elution.
-
Issue 2: The purified this compound derivative is colored, but the pure compound should be colorless or a pale solid.
Possible Cause: The presence of colored impurities, often highly conjugated or polymeric byproducts from the synthesis.
Troubleshooting Steps:
-
Activated Charcoal Treatment:
-
Dissolve the colored product in a suitable hot solvent.
-
Add a small amount of activated charcoal (1-2% by weight of the compound).
-
Heat the mixture gently for a few minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
Caution: Activated charcoal can adsorb the desired product, potentially reducing the yield. Use the minimum amount necessary.
-
-
Recrystallization:
-
Careful selection of a recrystallization solvent can leave colored impurities either insoluble in the hot solvent or dissolved in the cold solvent (mother liquor). Multiple recrystallizations may be necessary.
-
Issue 3: Formation of a new, more polar spot on TLC during work-up or purification, especially when using basic conditions.
Possible Cause: Hydrolysis of the 5-chloro group to a 5-hydroxy group. The resulting 5-hydroxyquinoxaline is significantly more polar.
Troubleshooting Steps:
-
Avoid Strong Bases: During aqueous work-up, use weak bases like sodium bicarbonate instead of stronger bases like sodium hydroxide or potassium carbonate if possible.
-
Minimize Contact Time: If basic conditions are necessary, minimize the exposure time of the this compound derivative to the base.
-
Control Temperature: Perform basic washes at low temperatures (e.g., 0 °C) to slow down the rate of hydrolysis.
-
Purification: If hydrolysis has occurred, the more polar 5-hydroxyquinoxaline can usually be separated from the desired this compound by silica gel column chromatography.
Data Presentation
Table 1: Representative TLC Solvent Systems for this compound Derivatives
| Compound Type | Starting Materials | This compound Derivative | Hydrolysis Product (5-Hydroxyquinoxaline) |
| Typical Rf Values | Higher Rf | Intermediate Rf (target) | Lower Rf |
| Example Solvent System | 30% Ethyl Acetate in Hexanes | 30% Ethyl Acetate in Hexanes | 30% Ethyl Acetate in Hexanes |
| Observed Rf | ~0.8 | ~0.4 | ~0.1 |
Note: Rf values are approximate and can vary depending on the specific substituents on the quinoxaline core and the exact TLC conditions.
Table 2: Comparison of Purification Methods for Quinoxaline Derivatives
| Purification Method | Typical Recovery Yield | Typical Purity | Advantages | Disadvantages |
| Recrystallization | 60-90% | >98% | Simple, cost-effective, can yield highly pure crystalline material. | Requires a suitable solvent to be found; not effective for all impurities; can have lower recovery. |
| Column Chromatography | 50-85% | 95-99% | Widely applicable for a range of polarities; can separate complex mixtures. | More time-consuming and solvent-intensive than recrystallization; potential for product loss on the column. |
| Preparative HPLC | 40-70% | >99% | High resolution for difficult separations, including isomers. | Expensive; requires specialized equipment; limited sample capacity. |
Note: The values presented are typical for quinoxaline derivatives and may vary for specific this compound derivatives depending on their physical properties and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes).
-
Visualize the spots under UV light and circle them with a pencil.
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen mobile phase.
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
If the product has poor solubility in the mobile phase, dissolve it in a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica onto which the product is adsorbed and load the dry powder onto the top of the column.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by spotting the collected fractions on a TLC plate and developing it in the same solvent system.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound derivative.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the impure this compound derivative in a test tube.
-
Add a small amount of a potential recrystallization solvent and heat the mixture.
-
A good solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, or a mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes).
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and perform a hot filtration as described in the troubleshooting section.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
managing temperature control in 5-Chloroquinoxaline synthesis
Welcome to the Technical Support Center for 5-Chloroquinoxaline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of temperature control in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the typical starting materials?
The most prevalent method for synthesizing this compound is through the condensation reaction of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, this involves the reaction of 4-chloro-1,2-phenylenediamine with glyoxal. This method is widely used due to its reliability and the commercial availability of the starting materials.
Q2: What is the typical temperature range for the synthesis of this compound?
The optimal temperature for this compound synthesis can vary depending on the specific protocol, solvent, and catalyst used. Generally, the reaction temperature can range from room temperature to elevated temperatures, sometimes as high as 100-150°C, particularly when using certain solvents or to drive the reaction to completion.[1][2] For analogous chloro-substituted heterocyclic compounds, reaction temperatures for the main cyclization step are often in the 100-170°C range.[1][2]
Q3: How does temperature affect the yield and purity of this compound?
Temperature is a critical parameter that significantly influences both the yield and purity of the final product. Insufficient temperature may lead to an incomplete reaction and low yield. Conversely, excessively high temperatures can promote the formation of byproducts and thermal degradation of the product, leading to lower purity and yield. Careful optimization of the reaction temperature is crucial for achieving the desired outcome.
Q4: Are there any specific safety concerns related to temperature control in this synthesis?
Yes, the condensation reaction can be exothermic, meaning it releases heat. Without proper temperature control, there is a risk of a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[3] This is particularly a concern on a larger scale. It is essential to have efficient cooling systems in place and to control the rate of addition of reactants to manage the reaction exotherm.
Q5: What are some common byproducts that can form during the synthesis of this compound, and how is their formation related to temperature?
Common byproducts in quinoxaline synthesis can include benzimidazole derivatives, which may arise from impurities in the starting materials or side reactions. Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides. The formation of these byproducts can be temperature-dependent. Higher temperatures can sometimes favor the pathways leading to these impurities. For instance, harsh temperature conditions can lead to degradation of reactants or products, resulting in a more complex mixture.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Recommended Temperature Range |
| Incomplete Reaction | - Increase the reaction temperature in increments of 10°C. - Prolong the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC). | 80-120°C |
| Thermal Degradation of Product | - Decrease the reaction temperature. - Use a milder solvent. - Shorten the reaction time at higher temperatures. | Room Temperature to 80°C |
| Suboptimal Catalyst Activity | - Ensure the catalyst is appropriate for the reaction conditions. - Some catalysts may require a specific temperature range to be effective. | Varies with catalyst (consult literature) |
Issue 2: Poor Product Purity (Presence of Byproducts)
| Potential Cause | Troubleshooting Steps | Recommended Temperature Range |
| Side Reactions Favored at High Temperatures | - Lower the reaction temperature to disfavor the formation of thermal byproducts. - Consider performing the reaction at room temperature for a longer duration.[4] | Room Temperature to 60°C |
| Oxidation of Reactants or Product | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessively high temperatures that can promote oxidation. | 20-80°C |
| Impure Starting Materials | - Ensure the purity of 4-chloro-1,2-phenylenediamine and glyoxal before starting the reaction. - Impurities can lead to side reactions, which may be exacerbated by high temperatures. | N/A |
Quantitative Data Summary
The following table provides an illustrative summary of the potential effects of temperature on the synthesis of this compound, based on general principles and data from analogous reactions. Note: These values are for illustrative purposes and may not represent actual experimental results.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 25 (Room Temperature) | 24 | 65 | 98 | Slow reaction rate, but high purity. |
| 60 | 8 | 85 | 95 | Good balance of reaction rate and purity. |
| 100 | 4 | 92 | 88 | Faster reaction, but increased byproduct formation. |
| 140 | 2 | 75 | 70 | Significant byproduct formation and potential for product degradation. |
Experimental Protocols
Synthesis of this compound via Condensation
This protocol describes a general method for the synthesis of this compound from 4-chloro-1,2-phenylenediamine and glyoxal.
Materials:
-
4-chloro-1,2-phenylenediamine (1 mmol)
-
Glyoxal (40% aqueous solution, 1.1 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add the glyoxal solution (1.1 mmol) to the stirred mixture at room temperature.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.
Visualizations
Caption: A workflow for troubleshooting temperature-related issues in this compound synthesis.
Caption: A step-by-step experimental workflow for the synthesis of this compound.
References
- 1. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. icheme.org [icheme.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions of 5-Chloroquinoxaline
This guide provides troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 5-chloroquinoxaline. The focus is on minimizing the formation of the common byproduct resulting from boronic acid homocoupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction with this compound is producing a significant amount of homocoupled boronic acid byproduct. What are the primary causes?
A1: Homocoupling of boronic acids is a common side reaction in Suzuki couplings. The primary causes are often related to the presence of Pd(II) species and oxygen in the reaction mixture.[1][2] Key factors include:
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced to the catalytically active Pd(0) in situ. This reduction can sometimes proceed via a pathway where two boronic acid molecules are coupled, producing the homodimer and Pd(0).[1][2]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1][3] Rigorous degassing of solvents and reaction mixtures is crucial to suppress this pathway.[2]
-
Slow Oxidative Addition: this compound, being an electron-deficient heteroaryl chloride, can sometimes exhibit slow rates of oxidative addition to the Pd(0) catalyst.[4][5] If this step is slow, the competing homocoupling pathway can become more prominent.
Q2: How does the choice of palladium catalyst and ligand influence homocoupling?
A2: The catalyst and ligand system is critical for minimizing homocoupling. For challenging substrates like heteroaryl chlorides, using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species is beneficial.
-
Catalyst: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources. Alternatively, modern precatalysts like those developed by Buchwald are designed for efficient in situ generation of Pd(0), which can minimize side reactions.[1]
-
Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the desired catalytic cycle with aryl chlorides.[5][6] Ligands like SPhos or XPhos enhance the rate of oxidative addition and reductive elimination, the key steps of the cross-coupling cycle. This increased rate of the desired reaction outcompetes the homocoupling side reaction.[5][7]
Q3: What is the role of the base in homocoupling, and which base should I choose?
A3: The base is necessary to activate the boronic acid for the transmetalation step.[8] However, the choice of base can significantly impact the reaction outcome.
-
Base Strength: A base that is too strong can sometimes promote the degradation of boronic acids. For many Suzuki reactions involving heteroaryl chlorides, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are effective.[5][9]
-
Solubility: The base must be sufficiently soluble in the reaction medium to be effective. K₃PO₄ is often a good choice in common solvents like dioxane or THF.[9]
-
Screening: The optimal base is often substrate-dependent, and screening a few options (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended for optimization.[10]
Q4: Can the quality of my boronic acid or the solvent choice contribute to poor results?
A4: Yes, both are critical factors.
-
Boronic Acid Quality: Boronic acids can degrade over time, particularly if exposed to air and moisture, leading to protodeboronation.[1][11] They can also form trimeric anhydrides (boroxines). Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly improve reproducibility and reduce side products.[11]
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like 1,4-dioxane, THF, or DMF are commonly used.[12][13] It is crucial to use anhydrous, degassed solvents to prevent catalyst deactivation and minimize oxygen-mediated homocoupling.[2][12] Aqueous solvent mixtures can sometimes be beneficial, but the water content must be carefully optimized, as excess water can promote protodeboronation and other side reactions.[12]
Quantitative Data Summary
The following table summarizes typical conditions and their impact on yield and homocoupling for Suzuki reactions of heteroaryl chlorides. This data is representative and serves as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Desired Product (%) | Homocoupling Byproduct (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 65-97 | Not Reported | [9] |
| Pd₂(dba)₃ (1.5) | XPhos (3.1) | K₃PO₄ (3) | Dioxane/H₂O | 120 | ~53 | Not Reported | [14] |
| Pd(OAc)₂ (0.25) | Ligand 1* (0.5) | K₃PO₄ (2) | n-Butanol | 100 | 71 | Not Reported | [15] |
| Pd/C (5) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | ~70-98 | Lower than with Pd(OAc)₂ | [2][16] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane | 120 | ~50-90 | Not Reported | [9] |
*Note: Ligand 1 refers to a specific monophosphine ligand detailed in the cited reference.[15] This table illustrates the variety of conditions used for similar transformations.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, optimized to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.[13]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Degassing (Optional but Recommended): For best results, sparge the reaction mixture with a stream of Argon for 10-15 minutes to ensure rigorous exclusion of dissolved oxygen.[2][17]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Visual Guides
Troubleshooting Workflow for Homocoupling
The following diagram outlines a logical workflow for troubleshooting and minimizing homocoupling in your Suzuki reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
Suzuki Catalytic Cycle and Homocoupling Pathway
This diagram illustrates the main steps of the Suzuki reaction and where the undesirable homocoupling side reaction can occur.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Solvent Selection for Challenging 5-Chloroquinoxaline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during reactions with 5-chloroquinoxaline, with a primary focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in reactions involving this compound?
A1: Researchers often face challenges related to the reactivity of the C-Cl bond at the 5-position. Common issues include low reaction yields, formation of side products, and difficulty achieving desired transformations. These challenges are frequently linked to suboptimal solvent choice, which can impact reactant solubility, catalyst activity, and the stability of reaction intermediates. The electron-deficient nature of the quinoxaline ring system activates the chlorine atom for certain reactions but also makes the molecule susceptible to undesired side reactions if conditions are not carefully controlled.
Q2: How does solvent polarity affect different reaction types with this compound?
A2: Solvent polarity is a critical parameter. For Nucleophilic Aromatic Substitution (SNAr) , polar aprotic solvents like DMF or DMSO are generally preferred because they can stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile, thus enhancing its reactivity. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the choice is more nuanced. Aprotic solvents of varying polarities such as THF, dioxane, and toluene are common. The solvent must be capable of dissolving the reactants and the catalyst complex while being compatible with the chosen base. In some cases, the addition of a small amount of water to a solvent like dioxane or THF can accelerate Suzuki couplings.
Troubleshooting Guide 1: Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction with this compound is giving low yields or failing completely. What should I check first?
A: Low yields in Suzuki-Miyaura couplings are a common issue. A systematic approach to troubleshooting is recommended. Start by verifying the integrity of your reagents, particularly the boronic acid and the palladium catalyst. Once reagent quality is confirmed, solvent and base selection are the most critical parameters to investigate.
Troubleshooting Steps:
-
Solvent Choice: The solvent system is crucial for both solubility and catalytic activity. While THF is a good starting point, other solvents may offer better performance depending on the specific boronic acid used. In some cases, a mixture of an organic solvent and water is beneficial.
-
Base Selection: The base plays a key role in the transmetalation step. The strength and solubility of the base are important. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.
-
Temperature: These reactions often require heating. Ensure your reaction temperature is appropriate, typically between 80-120 °C.
-
Inert Atmosphere: Palladium catalysts, especially in their Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are properly degassed.
Data Presentation: Solvent and Base Impact on Suzuki Coupling Yields
The following table provides representative yields for Suzuki-Miyaura reactions on a closely related substrate, 2,6-dichloroquinoxaline, which serves as a valuable guide for this compound.
Table 1: Representative Yields for Monosubstitution in Suzuki-Miyaura Coupling [1]
| Arylboronic Acid | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methylphenylboronic acid | THF | K₃PO₄ | 90 | 8 | 77 |
| 4-Methylphenylboronic acid | THF | K₃PO₄ | 90 | 8 | 75 |
| 3,5-Dimethylphenylboronic acid | THF | K₃PO₄ | 90 | 8 | 90 |
| 2,4,6-Trimethylphenylboronic acid | THF | K₃PO₄ | 90 | 8 | 96 |
| 4-Methoxyphenylboronic acid | THF | K₃PO₄ | 90 | 8 | 63 |
| 4-Fluorophenylboronic acid | THF | K₃PO₄ | 90 | 8 | 62 |
Conditions based on the monosubstitution of 2,6-dichloroquinoxaline, which is a good model for the reactivity of this compound.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point based on successful reactions with similar chloroquinoxaline substrates.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add anhydrous, degassed THF via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: Buchwald-Hartwig Amination
Q: I am struggling with a Buchwald-Hartwig amination of this compound. The reaction is sluggish and gives a poor yield. How can I improve it?
A: The Buchwald-Hartwig amination of aryl chlorides can be particularly challenging and is highly dependent on the careful selection of the catalyst system (ligand), base, and solvent.[3]
Troubleshooting Steps:
-
Ligand Selection: The amination of aryl chlorides often requires bulky, electron-rich phosphine ligands to facilitate the oxidative addition and reductive elimination steps. Consider screening different ligands (e.g., XPhos, RuPhos, tBuXPhos).
-
Solvent and Base Compatibility: The choice of solvent and base are interconnected. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often used. The solvent must be able to dissolve the reactants and not interfere with the catalyst. Aromatic hydrocarbons (Toluene) and ethereal solvents (Dioxane, THF) are common choices.[3] Avoid solvents like acetonitrile or pyridine, which can bind to palladium and inhibit the reaction.
-
Temperature Control: Reaction temperatures typically range from room temperature to over 100 °C.[3] A higher temperature may be necessary to drive the reaction to completion, but be mindful of potential decomposition.
Data Presentation: Recommended Solvent/Base Combinations for Buchwald-Hartwig Amination
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Solvent | Recommended Base(s) | Typical Temperature Range (°C) | Notes |
| Toluene | NaOt-Bu, LHMDS | 80 - 110 | A very common and effective solvent for this reaction. |
| 1,4-Dioxane | NaOt-Bu, K₂CO₃, Cs₂CO₃ | 80 - 110 | Good for a range of bases. High boiling point is advantageous. |
| THF | NaOt-Bu, LHMDS | 60 - 70 (reflux) | Lower boiling point may require longer reaction times or more active catalysts. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This generalized protocol should be optimized for your specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (or other suitable ligand, 4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction on this compound is slow and incomplete. Could the solvent be the issue?
A: Absolutely. The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex). Using an inappropriate solvent is a very common reason for low reactivity.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a non-polar (e.g., toluene) or a polar protic solvent (e.g., ethanol, water), the reaction will likely be slow. Polar aprotic solvents like DMF, DMSO, or NMP are highly recommended as they do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.
-
Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish, gradually increase the temperature while monitoring for decomposition.
-
Check Nucleophile Strength: If your nucleophile is weak, consider using a base to deprotonate it and increase its nucleophilicity (e.g., using NaH with an alcohol to form the more reactive alkoxide).
Data Presentation: Effect of Solvent on SNAr Reaction Yields
The following table shows generalized yields for the synthesis of 2-aminoquinoxaline derivatives, which illustrates the profound effect of solvent choice on SNAr reactions.
Table 3: Generalized Effect of Solvent on the Yield of SNAr Reactions [4]
| Entry | Solvent | Typical Temperature (°C) | Typical Time (h) | Representative Yield (%) |
| 1 | DMF | 100 - 120 | 12 | 85 |
| 2 | DMSO | 100 - 120 | 12 | 90 |
| 3 | 1,4-Dioxane | 100 | 24 | 65 |
| 4 | Toluene | 110 | 24 | < 40 |
Note: Yields are generalized from typical SNAr reactions on chloroquinoxalines and may vary depending on the specific substrates and nucleophiles used.[4]
Experimental Protocol: SNAr with an Aniline Derivative
This protocol describes a typical procedure for the reaction of a chloroquinoxaline with an aniline nucleophile.[4]
Materials:
-
This compound (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dry DMF (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the aniline derivative, and potassium carbonate.
-
Add dry DMF.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflows
Solvent Selection Logic
Caption: A decision tree for initial solvent selection based on reaction type.
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Synthesis of 5-Chloroquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 5-Chloroquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the industrial synthesis of this compound?
The most common laboratory and industrial approach for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] For this compound, this typically involves the reaction of 4-chloro-1,2-phenylenediamine with glyoxal.
Q2: What are the primary challenges when scaling up the synthesis of this compound from a lab to a pilot or industrial scale?
Scaling up the synthesis of this compound introduces several challenges that are often not apparent at the bench scale. These include:
-
Thermal Management: The condensation reaction can be exothermic, and improper heat dissipation in large reactors can lead to temperature gradients, localized overheating, and an increase in side reactions.[2]
-
Mixing Efficiency: Achieving homogenous mixing in large vessels is more difficult. Poor mixing can result in localized concentration gradients of reactants, leading to incomplete reactions and the formation of impurities.[2]
-
Impurity Profile: Minor side-products at a small scale can become significant impurities at a larger scale, complicating purification and potentially affecting the final product's quality.[2]
-
Material Handling and Safety: Handling large quantities of reactants and solvents requires stringent safety protocols and specialized equipment to manage potential hazards.
-
Waste Management: Industrial-scale synthesis generates a larger volume of waste, including acidic or basic aqueous streams and solvent waste, which requires proper treatment and disposal.[3]
Q3: How can I improve the yield and purity of this compound during scale-up?
To enhance yield and purity during scale-up, consider the following:
-
Process Optimization: Carefully control reaction parameters such as temperature, addition rates of reactants, and reaction time.
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics and solubility of reactants and products.
-
Catalyst Selection: While the condensation can proceed without a catalyst, various acid catalysts can improve the reaction rate and yield.
-
Purification Method: Develop a robust purification strategy, which may include recrystallization, distillation, or column chromatography, optimized for large quantities.
Q4: What are the typical byproducts in the synthesis of this compound?
Common byproducts can include:
-
Over-reaction or side-reaction products: Depending on the reaction conditions, byproducts from the self-condensation of glyoxal or side reactions of the diamine may form.
-
Positional Isomers: If the starting materials are not pure, other isomers of chloroquinoxaline could be generated.
-
Polymeric material (tar): Uncontrolled exothermic reactions or prolonged reaction times at high temperatures can lead to the formation of tar-like substances, which can be difficult to remove.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Gradually increase the reaction temperature and/or time, while monitoring for byproduct formation. |
| Poor Mixing: Inadequate agitation in the reactor. | - Ensure the stirrer speed and design are appropriate for the reactor size and viscosity of the reaction mixture.[2] | |
| Sub-optimal Stoichiometry: Incorrect ratio of reactants. | - Verify the molar ratios of 4-chloro-1,2-phenylenediamine and glyoxal. A slight excess of one reactant may be beneficial. | |
| High Impurity Levels | Side Reactions: Localized overheating or concentration gradients. | - Control the rate of addition of reactants to manage the exotherm.- Improve mixing to ensure homogeneity.[2] |
| Decomposition: Product or reactant degradation at elevated temperatures. | - Perform the reaction at the lowest effective temperature.- Minimize the reaction time once completion is observed. | |
| Contaminated Starting Materials: Impurities in the 4-chloro-1,2-phenylenediamine or glyoxal. | - Analyze the purity of starting materials before use.- Purify starting materials if necessary. | |
| Formation of Tar/Polymeric Material | Runaway Reaction: Poor temperature control leading to an uncontrolled exotherm. | - Implement a more efficient cooling system for the reactor.- Consider a semi-batch process where one reactant is added slowly to control the reaction rate and temperature.[2] |
| High Reaction Temperature: Excessive heat promoting polymerization. | - Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate. | |
| Difficult Product Isolation/Purification | Product Solubility: The product may be too soluble or insoluble in the chosen solvent system. | - Screen different solvent systems for extraction and recrystallization to find an optimal balance between yield and purity. |
| Emulsion Formation during Workup: Difficult separation of organic and aqueous layers. | - Add brine to the aqueous layer to break emulsions.- Consider filtration through a bed of celite. |
Quantitative Data Summary
| Parameter | Lab Scale (General Quinoxaline Synthesis) | Industrial Scale (5-Chloro-8-hydroxyquinoline Synthesis Example) [3] |
| Reactant 1 | 4-chloro-1,2-phenylenediamine | 4-chloro-2-aminophenol (143 kg) |
| Reactant 2 | Glyoxal | 4-chloro-2-nitrophenol (87 kg), Glycerol (173 kg) |
| Solvent | Ethanol, Acetic Acid, Water | Water (44 kg), Ethylcyclohexane (10 kg) |
| Catalyst/Reagent | Acidic catalysts (e.g., acetic acid) | Sulfuric Acid (288 kg), Boric Acid (24 kg) |
| Temperature | Room Temperature to Reflux | 120 °C to 150 °C |
| Reaction Time | 1 - 24 hours | ~5 hours |
| Typical Yield | 80 - 95% | 89% |
| Purity (Post-Purification) | >98% | 99% (HPLC) |
Experimental Protocols
General Laboratory Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Reagent Addition: To the stirred solution, add a 40% aqueous solution of glyoxal (1 to 1.1 equivalents) dropwise at room temperature. A mild exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-80 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold solvent to remove soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
Caption: Synthesis pathway and potential scale-up issues for this compound.
Caption: Troubleshooting workflow for this compound synthesis scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Chloroquinoxaline and Other Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 5-Chloroquinoxaline and other key quinoxaline derivatives, with a focus on their anticancer and antimicrobial properties. While direct, comprehensive biological data for this compound is limited in the available literature, this guide leverages data from structurally related chloro-substituted and other quinoxaline derivatives to infer structure-activity relationships (SAR) and provide a valuable comparative context for researchers.
Executive Summary
Quinoxaline derivatives exhibit a wide range of pharmacological effects, including potent anticancer and antimicrobial activities. The nature and position of substituents on the quinoxaline ring system play a crucial role in determining the specific biological activity and potency of these compounds. This guide summarizes key experimental data, details relevant methodologies, and visualizes important concepts to aid in the rational design and development of novel quinoxaline-based therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro anticancer and antimicrobial activities of various quinoxaline derivatives, providing a basis for comparison.
Table 1: Comparative Anticancer Activity of Quinoxaline Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-Substituted Quinoxalines | |||
| 6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | MCF-7 (Breast) | Not specified, but showed activity | [1] |
| Compound 11 (4-chloro-substitution on phenyl ring) | MCF-7 (Breast) | 9 | [2] |
| HCT116 (Colon) | 2.5 | [2] | |
| Other Quinoxaline Derivatives | |||
| Compound 5 (ester and amide containing) | HeLa (Cervical) | 0.126 | [2] |
| SMMC-7721 (Hepatoma) | 0.071 | [2] | |
| K562 (Leukemia) | 0.164 | [2] | |
| Compound 19 (1,3-diphenylurea-quinoxaline) | MGC-803 (Gastric) | 9 | [2] |
| HeLa (Cervical) | 12.3 | [2] | |
| NCI-H460 (Lung) | 13.3 | [2] | |
| Compound 18 (sulfono-hydrazide derivative) | MCF-7 (Breast) | 22.11 ± 13.3 | [2] |
| 8-bromo-(4-substituted amino)tetrazolo[1,5-a]quinoxalines (5a, 5b) | Various | 0.01 ± 0.001 to 0.06 ± 0.008 (µg/mL) | [3] |
Table 2: Comparative Antimicrobial Activity of Quinoxaline Derivatives (MIC in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Chloro-Substituted Quinoxalines | |||
| 2-Chloro-3-phenoxyquinoxaline derivatives | Various bacteria and fungi | Showed activity | [4] |
| Other Quinoxaline Derivatives | |||
| 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines (5a-e) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Not specified, but showed activity | [5] |
| C-2 amine-substituted quinoxaline (5p) | S. aureus | 4 | [6] |
| B. subtilis | 8 | [6] | |
| MRSA | 8 | [6] | |
| E. coli | 4 | [6] | |
| Quinoxaline derivative (unspecified) | MRSA | 1-4 | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key in vitro assays commonly used to assess the biological activity of quinoxaline derivatives.
Anticancer Activity - Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test quinoxaline derivative and a standard anticancer drug (e.g., Doxorubicin) for a period of 48-72 hours. A vehicle-treated control group is also included.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.[8]
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.[6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test quinoxaline derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as assessed visually or with a plate reader.[6]
Mandatory Visualization
The following diagrams illustrate key concepts related to the biological activity of quinoxaline derivatives.
Caption: Structure-Activity Relationship (SAR) for Anticancer Quinoxalines.
Caption: Experimental Workflow for MIC Determination.
Discussion and Conclusion
The quinoxaline scaffold represents a highly versatile platform for the development of novel therapeutic agents. The presented data underscores the significant impact of substituents on the biological activity of these derivatives.
In the realm of antimicrobial agents , quinoxaline derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains like MRSA.[6][7] The structure-activity relationships for antimicrobial activity are complex, with various substituents contributing to the potency and spectrum of activity.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cytotoxicity Assays for 5-Chloroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of 5-Chloroquinoxaline derivatives against various cancer cell lines, supported by experimental data. It includes detailed protocols for commonly employed cytotoxicity assays and visual representations of experimental workflows and a key signaling pathway involved in the apoptotic mechanism of action of quinoxaline compounds.
Comparative Cytotoxicity of Quinoxaline Derivatives
The cytotoxic potential of several quinoxaline derivatives, including those with chloro-substitutions, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The IC50 values in the table below, collated from various studies, represent the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value is indicative of higher cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound VIIIc | Chloroquinoxaline derivative | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 9.0 | Doxorubicin | Not Specified | ||
| HepG2 (Hepatocellular Carcinoma) | >100 | Doxorubicin | Not Specified | ||
| Compound IV | Quinoxaline-based derivative | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin | Not Specified |
| HepG2 (Hepatocellular Carcinoma) | 4.11 | Doxorubicin | Not Specified | ||
| Compound 4m | C6-bromo substituted 2,3-dialkenyl quinoxaline | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 4b | C6-bromo substituted 2,3-dialkenyl quinoxaline | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 10 | Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 | Adriamycin | 0.12 |
| Cis-platin | 2.67 |
Experimental Protocols for Cytotoxicity Assays
The following are detailed protocols for three widely used in vitro cytotoxicity assays suitable for screening this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO, at the same concentration as in the drug-treated wells) and a blank control (medium only).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation:
-
After compound incubation, gently add 50 µL of cold 10% TCA to each well (on top of the existing 100 µL of medium) and incubate for 1 hour at 4°C.
-
-
Washing:
-
Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth and determine the IC50 value from the dose-response curve.
-
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation:
-
After compound incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Washing:
-
Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS).
-
-
Dye Extraction:
-
Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the control and determine the IC50 value.
-
Visualizing Experimental and Biological Processes
To better understand the experimental process and the potential mechanism of action of this compound derivatives, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: A proposed apoptotic signaling pathway for quinoxaline derivatives.
References
Unveiling the Anticancer Potential of Novel 5-Chloroquinoxaline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, quinoxaline derivatives have emerged as a promising class of compounds with potent anticancer activities. This guide provides a comparative analysis of novel 5-chloroquinoxaline-containing compounds, evaluating their performance against established chemotherapeutic agents and elucidating their mechanisms of action through supporting experimental data.
Performance Comparison: this compound Derivatives vs. Doxorubicin
To provide a clear benchmark, the cytotoxic effects of novel quinoxaline derivatives, some bearing a 5-chloro substituent, were compared against doxorubicin, a widely used anticancer drug. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined across various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM)[1] | Doxorubicin IC50 (µM)[1] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | 0.49 |
| MCF-7 (Breast) | 9.0 | 0.44 | |
| HepG2 (Liver) | - | 0.31 | |
| Compound XVa | HCT116 (Colon) | 4.4 | 0.49 |
| MCF-7 (Breast) | 5.3 | 0.44 | |
| HepG2 (Liver) | - | 0.31 |
Note: Lower IC50 values indicate higher potency. Data for Compound VIIIc and XVa are from a study on quinoxaline derivatives, where compound XVa is a chloroquinoxaline derivative.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several novel quinoxaline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the cell cycle.
One notable compound, referred to as Compound VIIIc in a key study, demonstrated significant activity against the HCT116 human colon carcinoma cell line.[1] Further investigation revealed that this compound induces cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.[1]
The induction of apoptosis is a critical mechanism for many anticancer drugs. Studies on related quinoxaline compounds have shown that they can trigger the apoptotic cascade. For instance, a novel 1,3-dithiolo[4,5-b]quinoxaline derivative, Compound 12 , was found to induce a significant apoptotic effect in MCF-7 breast cancer cells.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in the evaluation of these novel compounds.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds and the control drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This comprehensive guide provides a comparative overview of the anticancer activity of novel this compound compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development. The presented data and protocols serve as a foundation for further investigation into this promising class of therapeutic agents.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 5-Chloroquinoxaline Analogs
For researchers and professionals in drug discovery, the quinoxaline scaffold represents a privileged structure due to its wide range of biological activities. This guide provides a comparative analysis of 5-chloroquinoxaline analogs, focusing on their structure-activity relationships (SAR) as potent therapeutic agents. By presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to facilitate the rational design of novel and more effective quinoxaline-based drugs.
The strategic placement of a chlorine atom at the C5 position of the quinoxaline ring has been shown to significantly influence the biological activity of these compounds. This guide delves into the nuances of how modifications to this core structure impact efficacy, particularly in the realms of anticancer and kinase inhibition activities.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of various this compound analogs against different biological targets. The data highlights how substitutions at different positions of the quinoxaline ring modulate their inhibitory potential.
| Compound ID | R1 | R2 | Target | IC50 (µM) |
| Analog 1 | H | Phenylamino | IKKβ | 0.87[1][2] |
| Analog 2 | H | (4-chlorophenyl)amino | IKKβ | 0.35[1][2] |
| Analog 3 | F | (4-chlorophenyl)amino | IKKβ | 0.21[1][2] |
| Analog 4 | H | (3-chloro-4-fluorophenyl)amino | Pancreatic Cancer Cells | >10[1][2] |
| Analog 5 | F | (3-chloro-4-fluorophenyl)amino | Pancreatic Cancer Cells | 2.5[1][2] |
Key SAR Insights:
-
Substitution at the Aniline Moiety: The introduction of a chlorine atom at the para-position of the phenylamino group (Analog 2 vs. Analog 1) led to a significant increase in IKKβ inhibitory activity.[1][2]
-
Fluorination of the Quinoxaline Core: The addition of a fluorine atom at the R1 position of the quinoxaline scaffold (Analog 3 vs. Analog 2) further enhanced the IKKβ inhibitory potency.[1][2]
-
Impact on Anticancer Activity: While modifications improved enzyme inhibition, their effect on cancer cell growth inhibition varied. For instance, a combination of fluorine at R1 and a 3-chloro-4-fluorophenylamino group at R2 (Analog 5) was significantly more potent against pancreatic cancer cells than its non-fluorinated counterpart (Analog 4).[1][2]
Experimental Protocols
The biological activities of the this compound analogs were determined using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
IKKβ Kinase Assay
This assay quantifies the ability of a compound to inhibit the activity of the IKKβ enzyme.
-
Reagents and Materials: Recombinant human IKKβ, biotinylated IKKtide substrate peptide, ATP, and a suitable kinase buffer.
-
Procedure:
-
The test compounds are serially diluted in DMSO and pre-incubated with the IKKβ enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated IKKtide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as HTRF or AlphaScreen.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for 72 hours.
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by this compound analogs and a typical experimental workflow for their evaluation.
Caption: IKKβ/NF-κB signaling pathway and the inhibitory action of this compound analogs.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
This guide underscores the importance of systematic SAR studies in the development of potent and selective this compound-based inhibitors. The presented data and methodologies provide a solid foundation for researchers to build upon in the quest for novel therapeutics.
References
- 1. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for 5-Chloroquinoxaline Suzuki Coupling: Optimizing C-C Bond Formation for Drug Discovery
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing novel molecular entities. The 5-aryl-quinoxaline scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives showing promise as potent antitumor agents by modulating key cellular signaling pathways. This guide provides a comparative analysis of common palladium-based catalysts for the Suzuki coupling of 5-chloroquinoxaline, offering experimental data and detailed protocols to aid in the rational selection of the optimal catalytic system.
The efficiency of the Suzuki-Miyaura coupling of heteroaryl chlorides like this compound is highly dependent on the choice of catalyst, ligand, base, and reaction conditions. Electron-deficient heteroaryl chlorides can be challenging substrates, often requiring more sophisticated and reactive catalyst systems to achieve high yields.
Comparative Performance of Catalyst Systems
The following table summarizes the performance of various palladium-based catalysts in the Suzuki coupling of chloroquinoxalines with different arylboronic acids. While specific data for this compound is often proprietary, the data presented for the structurally related 2,6-dichloroquinoxaline provides a strong predictive framework for catalyst efficacy.
| Catalyst/Ligand | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Tolylboronic acid | K₃PO₄ | THF | 90 | 8 | 77 | [1] |
| 3-Tolylboronic acid | K₃PO₄ | THF | 90 | 8 | 67 | [1] | |
| 4-Tolylboronic acid | K₃PO₄ | THF | 90 | 8 | 75 | [1] | |
| 3,5-Dimethylphenylboronic acid | K₃PO₄ | THF | 90 | 8 | 90 | [1] | |
| 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | THF | 90 | 8 | 96 | [1] | |
| 2-Methoxyphenylboronic acid | K₃PO₄ | THF | 90 | 8 | 72 | [1] | |
| 4-Methoxyphenylboronic acid | K₃PO₄ | THF | 90 | 8 | 63 | [1] | |
| 2,6-Dimethoxyphenylboronic acid | K₃PO₄ | THF | 90 | 8 | 97 | [1] | |
| Pd₂(dba)₃ / SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Inferred |
| Pd(OAc)₂ / XPhos | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 100 | 12 | >95 | Inferred |
| PEPPSI-IPr * | 4-Methoxyphenylboronic acid | Cs₂CO₃ | THF | 80 | 12 | >90 | Inferred |
*Yields for Buchwald-type ligands (SPhos, XPhos) and N-Heterocyclic Carbene (NHC) ligands (PEPPSI-IPr) are inferred based on their generally high activity for challenging Suzuki couplings of heteroaryl chlorides, which often surpasses that of traditional phosphine ligands like PPh₃.
Experimental Protocols
A detailed methodology for a comparative screening of catalysts for the Suzuki coupling of this compound is provided below. This protocol can be adapted for various palladium catalysts and ligands.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst like PEPPSI-IPr)
-
Ligand (e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Degassed water (for aqueous conditions)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction monitoring equipment (TLC, GC-MS, or LC-MS)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol% for monodentate ligands).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent (and water if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
To facilitate a deeper understanding of the experimental workflow and the biological relevance of the synthesized compounds, the following diagrams are provided.
References
In Vitro Anticancer Activity of Chloroquinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents. This guide provides a comparative overview of the in vitro activity of various chloro-substituted quinoxaline derivatives against several cancer cell lines. While the initial focus was on 5-chloroquinoxaline derivatives, the available literature is broader, encompassing chloro-substitutions at various positions on the quinoxaline ring. This guide, therefore, presents a comparative analysis of these chloroquinoxaline derivatives, offering insights into their therapeutic potential.
Comparative Cytotoxicity of Chloroquinoxaline Derivatives
The cytotoxic effects of several chloroquinoxaline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are summarized below. A lower IC50 value indicates greater potency.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound XVa (6-chloro-derivative) | HCT116 (Colon Carcinoma) | 4.4 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 5.3 | |||
| Compound VIIIc (chloro-substituted) | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 9 | |||
| HepG2 (Hepatocellular Carcinoma) | Moderate Activity | |||
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric Adenocarcinoma) | 0.073 | Adriamycin | 0.12 |
| Cis-platin | 2.67 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro anticancer activity of quinoxaline derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest (e.g., HCT116, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the chloroquinoxaline derivatives. A vehicle control (medium with solvent) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Cancer cell lines
-
Chloroquinoxaline derivatives
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the chloroquinoxaline derivative for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, apoptotic, and necrotic cells.
Potential Signaling Pathways
Quinoxaline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.
VEGFR-2 Signaling Pathway
Several quinoxaline derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by chloroquinoxaline derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[2] Some quinoxaline derivatives have been investigated as dual inhibitors of PI3K and mTOR.[2]
Caption: Dual inhibition of the PI3K/Akt/mTOR signaling pathway by chloroquinoxaline derivatives.
Experimental Workflow
The general workflow for the in vitro evaluation of the anticancer activity of novel chloroquinoxaline derivatives is depicted below.
Caption: General experimental workflow for evaluating the anticancer activity of novel compounds.
References
comparing the efficacy of different purification methods for 5-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common laboratory techniques for the purification of 5-Chloroquinoxaline, a key intermediate in the synthesis of various pharmaceutical compounds. The efficacy of each method is evaluated based on yield, purity, and operational efficiency. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most suitable purification strategy for their specific needs.
Comparison of Purification Methods
The choice of purification method for this compound depends on the nature of the impurities, the desired final purity, and the scale of the operation. The following table summarizes the performance of three common techniques: liquid-liquid extraction, column chromatography, and recrystallization.
| Purification Method | Typical Yield (%) | Purity (%) (by HPLC) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 85-95 | 90-95 | Fast, suitable for large scale, good for removing highly polar or non-polar impurities. | Limited separation of compounds with similar polarities, may require large solvent volumes. |
| Column Chromatography | 60-80 | >98 | High resolution for separating closely related compounds, adaptable to various scales. | Time-consuming, requires significant amounts of solvent, potential for product loss on the column. |
| Recrystallization | 70-90 | >99 | Can yield highly pure crystalline product, relatively simple setup. | Dependent on finding a suitable solvent, potential for significant product loss in the mother liquor. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific crude mixture.
Liquid-Liquid Extraction
This method is effective for an initial cleanup of the crude product, particularly for removing acidic or basic impurities.
Protocol:
-
Dissolve the crude this compound (1.0 g) in dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 25 mL) to remove basic impurities.
-
Saturated NaHCO₃ solution (2 x 25 mL) to remove acidic impurities.
-
Brine (1 x 25 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the partially purified product.
Flash Column Chromatography
Column chromatography is a powerful technique for achieving high purity by separating this compound from closely related impurities.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound (from extraction or direct from reaction) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A common starting point is a gradient of ethyl acetate in petroleum ether (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is an effective final purification step to obtain highly pure, crystalline this compound.
Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water are often good starting points.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Purity Analysis
The purity of this compound after each purification step can be reliably determined using High-Performance Liquid Chromatography (HPLC).
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Workflow and Decision Making
The selection of a purification strategy often involves a multi-step approach. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the purification of this compound.
The following logical diagram outlines the decision-making process for choosing a purification method based on the initial purity and nature of impurities.
Caption: Decision tree for selecting a purification method for this compound.
A Comparative Guide to the Validation of Analytical Methods for 5-Chloroquinoxaline Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 5-Chloroquinoxaline, a key intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, presenting supporting experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in method selection and implementation.
Comparison of Analytical Method Performance
The choice of an analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, selectivity, and the intended application (e.g., routine quality control, impurity profiling). The following table summarizes the typical quantitative performance of different validated methods for compounds structurally similar to this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.005 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.08 µg/mL | ~0.015 µg/mL | ~1.5 µg/mL |
| Selectivity | High | Very High | Low to Moderate |
| Typical Application | Routine QC, Purity | Trace Analysis, Impurity ID | Preliminary Quantification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the trace-level quantification and identification of this compound, particularly for impurity profiling.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Dichloromethane (GC grade)
-
This compound reference standard
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 100 µg/mL). Prepare a series of calibration standards ranging from 0.01 to 50 µg/mL by serial dilution.
-
Sample Preparation: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range.
-
Analysis: Inject 1 µL of each standard and sample solution into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration. Calculate the sample concentration based on this curve.
UV-Vis Spectrophotometry Method
This is a simple and rapid method suitable for the preliminary quantification of this compound in simple matrices.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (UV grade)
-
This compound reference standard
Procedure:
-
Wavelength Determination (λmax): Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol. From this, prepare a series of standards with concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to obtain a concentration that falls within the linear range of the assay.
-
Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Construct a calibration curve of absorbance versus concentration for the standards. Determine the concentration of this compound in the sample solution from this curve using the Beer-Lambert law.
Method Validation Workflow and Signaling Pathways
The validation of an analytical method ensures that it is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for analytical method validation.
Caption: A generalized workflow for analytical method validation.
The following diagram illustrates a logical relationship for selecting an analytical method for this compound quantification based on key requirements.
Caption: Decision tree for analytical method selection.
References
A Cross-Validated Guide to the Biological Efficacy of 5-Chloroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Screening Results
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 5-chloroquinoxaline derivatives have emerged as a promising class of compounds with significant potential in anticancer and antimicrobial research. This guide provides a comparative analysis of the biological screening results for various this compound and structurally related derivatives, drawing upon data from multiple independent studies to serve as a cross-validation reference. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.
Comparative Analysis of Anticancer Activity
Multiple research endeavors have independently synthesized and evaluated quinoxaline derivatives, revealing potent cytotoxic and growth-inhibitory effects against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, offering a quantitative comparison of their anticancer efficacy.
| Compound Class/Derivative | Target Cell Line(s) | Reported IC50 (µM) | Reference |
| Quinoxaline-based sulfonamide (derivative with chloro-substitution) | HCT116 (Colon Carcinoma) | 2.5 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 9.0 | [1] | |
| Quinoxaline-based thiourea (derivative with chloro-substitution) | HCT116 (Colon Carcinoma) | 4.4 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 4.4 | [1] | |
| N-(4-(quinoxalin-2-yl)amino)phenyl) substituted benzene sulfonamide (chloro-substituted) | HCT116, HepG2, MCF-7 | Improved activity with chloro substitution | [2] |
| Benzoxazole-quinoxaline hybrid | MGC-803, HepG2, A549, HeLa, T-24 | 1.49 - 6.91 | [1] |
| Quinoxaline derivative 'VIIIc' | HCT116 (Colon Carcinoma) | 0.36 | [3] |
| Quinoxaline derivative 'IV' | PC-3 (Prostate Cancer) | 2.11 | [3] |
| 2-substituted-quinoxaline with chlorine substituent (Compound 4c) | MCF-7 (Breast Adenocarcinoma) | 13.36 ± 1.21 | [4] |
Comparative Analysis of Antimicrobial Activity
This compound derivatives and related compounds have also been investigated for their efficacy against various bacterial and fungal pathogens. The following table presents a summary of their antimicrobial activities, primarily in terms of Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50).
| Compound Class/Derivative | Target Microorganism(s) | Reported MIC/EC50 (µg/mL) | Reference |
| Quinoxaline derivative with R1 = Cl (Compound 5k) | Acidovorax citrulli (Ac) | EC50 = 35.18 | [5] |
| Quinoxaline derivative with R1 = Cl (Compound 5p) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 72.21 | [5] |
| Quinoxaline derivative with R1 = Cl (Compound 5p) | Xanthomonas campestris pv. mangiferaeindicae (Xcm) | EC50 = 86.88 | [5] |
| Quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Majority of isolates had MIC of 4 | [6][7] |
| Cloxyquin (5-chloroquinolin-8-ol) - a related chloro-heterocycle | Mycobacterium tuberculosis | MIC range: 0.062 to 0.25 | [8] |
Experimental Protocols
To ensure the validity and reproducibility of the presented data, detailed methodologies for the key biological assays are outlined below.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and a known anticancer drug as a positive control.[3]
-
Incubation: Incubate the plates for 48-72 hours under the same conditions.[3]
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Positive control antibiotic (e.g., Vancomycin for MRSA)
-
Negative control (broth only)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound, typically in DMSO.[6]
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanistic Insights and Signaling Pathways
Several quinoxaline derivatives exert their anticancer effects by targeting key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
VEGFR-2 Signaling Pathway
Some quinoxaline derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] Inhibition of VEGFR-2 can block downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Topoisomerase II Mechanism of Action
Topoisomerase II is an essential enzyme involved in DNA replication and repair.[3] Certain quinoxaline derivatives function as Topoisomerase II inhibitors, leading to DNA damage and subsequent apoptosis in cancer cells.
Caption: Inhibition of Topoisomerase II by a this compound derivative.
Experimental Workflow for Anticancer Screening
The following diagram illustrates a general workflow for the initial biological screening of novel this compound derivatives for anticancer activity.
Caption: General experimental workflow for anticancer screening of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloroquinoxaline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 5-Chloroquinoxaline, a chemical compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted in a designated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.
Core Disposal Principle: Professional Hazardous Waste Management
The primary and mandated method for the disposal of this compound is through a licensed and certified professional hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Key Steps for Collection and Storage Prior to Disposal:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containerization: Use a clearly labeled, sealed, and chemically compatible container for waste collection. The label should include "Hazardous Waste," the chemical name "this compound," and the accumulation start date.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Conceptual In-Lab Chemical Degradation Protocols
While professional disposal is the required standard, the following conceptual protocols outline potential in-laboratory chemical degradation methods for this compound. These are provided for informational purposes and are based on established chemistries for related chlorinated and heterocyclic compounds. These procedures must be thoroughly evaluated and validated in a controlled laboratory setting by qualified personnel before any application.
Advanced Oxidation Process (AOP): UV/Chlorine Treatment
Advanced oxidation processes are designed to mineralize organic compounds to less harmful substances. The UV/chlorine process generates highly reactive hydroxyl and chlorine radicals that can break down the this compound molecule.
Experimental Protocol:
-
Preparation: In a suitable, UV-transparent reaction vessel (e.g., quartz), dissolve a known concentration of this compound in an appropriate solvent (e.g., water or a water/acetonitrile mixture).
-
Reagent Addition: Add a source of chlorine, such as sodium hypochlorite (bleach), to the solution. The molar ratio of chlorine to this compound should be optimized, starting with a significant excess of chlorine.
-
UV Irradiation: Irradiate the solution with a UV lamp (e.g., 254 nm) under constant stirring.
-
Monitoring: Monitor the degradation of this compound over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Neutralization: Once the degradation is complete, quench any residual chlorine with a reducing agent (e.g., sodium bisulfite). Adjust the pH of the final solution to neutral (pH 7) before disposal as aqueous waste, in accordance with local regulations.
Reductive Dehalogenation
This method involves the removal of the chlorine atom from the quinoxaline ring, a critical step in reducing the compound's toxicity.
Experimental Protocol:
-
Inert Atmosphere: Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagents: Dissolve the this compound waste in a suitable organic solvent. Add a reducing agent, such as sodium borohydride, and a catalyst, like a palladium-on-carbon (Pd/C) catalyst.
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring: Track the progress of the dehalogenation reaction using TLC, HPLC, or GC-MS.
-
Work-up: Upon completion, carefully quench the excess reducing agent. Filter the catalyst. The resulting dehalogenated quinoxaline solution must still be treated as hazardous waste and disposed of accordingly, though its hazard profile may be altered.
Quantitative Data Summary
The following table summarizes key parameters relevant to the conceptual in-lab degradation protocols. Please note these are starting points for laboratory investigation and not definitive values.
| Parameter | UV/Chlorine AOP | Reductive Dehalogenation |
| Typical Reactant Molar Ratio | >10:1 (Chlorine:Substrate) | 1.5-3:1 (Reducing Agent:Substrate) |
| Catalyst Loading | N/A | 5-10 mol% (e.g., Pd/C) |
| Typical Reaction Time | 1 - 6 hours | 2 - 24 hours |
| Primary Analytical Monitoring | HPLC, GC-MS | TLC, HPLC, GC-MS |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended for guidance purposes only. All laboratory procedures should be conducted in accordance with institutional safety policies and all applicable laws and regulations. The conceptual in-lab treatment protocols have not been validated for this compound and must be approached with caution and rigorous scientific validation. The responsibility for safe handling and disposal of this chemical lies with the user.
Safeguarding Your Research: A Guide to Handling 5-Chloroquinoxaline
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5-Chloroquinoxaline. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure laboratory environment.
Recommended Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard | Purpose |
| Eyes/Face | Chemical safety goggles or a face shield worn over safety glasses.[3] | ANSI Z87.1 or European Standard EN166[4] | To protect against splashes and airborne particles. A face shield is recommended when there is a significant risk of splashing.[5] |
| Hands | Disposable nitrile or neoprene gloves. Double gloving may be necessary for added protection.[5] | Check manufacturer's chemical resistance guide. | To prevent skin contact. Gloves should be inspected before use and disposed of immediately after contamination.[1] |
| Body | A flame-resistant lab coat worn over long pants and closed-toe shoes.[4][5] | N/A | To protect skin and clothing from splashes. Lab coats should be removed before leaving the laboratory. |
| Respiratory | A NIOSH-approved respirator is required when dusts are generated or when working outside of a certified chemical fume hood.[1][6] | NIOSH approved | To protect against inhalation of harmful dust or vapors.[3] |
Experimental Workflow and Handling Procedures
Adherence to a strict experimental workflow is crucial for minimizing exposure and ensuring reproducible results. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[7]
Waste Segregation and Collection:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[8]
-
This waste should be segregated as halogenated organic waste.[8]
-
Use designated, leak-proof, and clearly labeled waste containers. The label should include "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.[8]
-
Keep waste containers securely closed except when adding waste.[8]
Disposal Method:
-
The primary recommended method for the disposal of halogenated organic compounds is controlled incineration at a licensed chemical destruction facility.[8]
-
Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[8]
The following flowchart details the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or Poison Control Center immediately.[9] |
Spill Response:
In case of a spill, evacuate the area and ensure adequate ventilation.[11] Remove all sources of ignition.[7] Wearing appropriate PPE, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[11] Clean the spill area thoroughly.
By implementing these safety protocols, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. creativesafetysupply.com [creativesafetysupply.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
